Product packaging for Octyl 3-aminopyridine-2-carboxylate(Cat. No.:CAS No. 144726-00-1)

Octyl 3-aminopyridine-2-carboxylate

Cat. No.: B12549035
CAS No.: 144726-00-1
M. Wt: 250.34 g/mol
InChI Key: IRWULZLNZMUMHN-UHFFFAOYSA-N
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Description

Octyl 3-aminopyridine-2-carboxylate is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O2 B12549035 Octyl 3-aminopyridine-2-carboxylate CAS No. 144726-00-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144726-00-1

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

octyl 3-aminopyridine-2-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-2-3-4-5-6-7-11-18-14(17)13-12(15)9-8-10-16-13/h8-10H,2-7,11,15H2,1H3

InChI Key

IRWULZLNZMUMHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C=CC=N1)N

Origin of Product

United States

Foundational & Exploratory

Synthesis of Octyl 3-aminopyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Octyl 3-aminopyridine-2-carboxylate, a molecule of interest in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 3-aminopyridine-2-carboxylic acid, followed by its esterification with 1-octanol. This document details the experimental protocols, presents relevant data in a structured format, and includes a workflow diagram for clarity.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-step reaction sequence. The initial step focuses on the synthesis of the foundational precursor, 3-aminopyridine-2-carboxylic acid, through the reduction of a nitro-substituted pyridine derivative. The subsequent and final step involves the esterification of this carboxylic acid with 1-octanol to yield the target compound.

Synthesis_Workflow A 3-Nitropyridine-2-carboxylic acid B 3-Aminopyridine-2-carboxylic acid A->B Catalytic Hydrogenation C This compound B->C Fischer Esterification (1-Octanol, H₂SO₄)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Aminopyridine-2-carboxylic acid

This procedure outlines the reduction of 3-nitropyridine-2-carboxylic acid to 3-aminopyridine-2-carboxylic acid using catalytic hydrogenation.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Nitropyridine-2-carboxylic acid168.112.72 g16.2 mmol
Sodium bicarbonate84.011.34 g16.2 mmol
10% Palladium on carbon (Pd/C)-1.72 g-
Distilled water18.0220 mL-
1N Hydrochloric acid36.46As needed-
Ethanol46.07Small amount-
Ethyl acetate88.11Small amount-

Procedure:

  • In a suitable reaction vessel, dissolve 3-nitropyridine-2-carboxylic acid (2.72 g, 16.2 mmol) and sodium bicarbonate (1.34 g, 16.2 mmol) in distilled water (20 mL).

  • Purge the reaction system with nitrogen gas to create an inert atmosphere.

  • Carefully add 10% palladium on carbon catalyst (1.72 g) to the solution.

  • Replace the nitrogen atmosphere with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature for 50 hours.

  • Upon completion of the reaction, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Adjust the pH of the reaction solution to weakly acidic using a 1N aqueous hydrochloric acid solution.

  • Remove the solvent by distillation under reduced pressure.

  • To the resulting residue, add a small amount of ethanol and ethyl acetate to induce precipitation.

  • Collect the precipitate by filtration.

  • Concentrate the filtrate to obtain the target product, 3-aminopyridine-2-carboxylic acid, as a light yellow solid.

Quantitative Data:

ProductYield (g)Yield (%)Appearance
3-Aminopyridine-2-carboxylic acid1.5067Light yellow solid
Step 2: Synthesis of this compound

This procedure describes the Fischer esterification of 3-aminopyridine-2-carboxylic acid with 1-octanol, adapted from a similar procedure for methyl ester synthesis.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )Suggested QuantitySuggested Moles
3-Aminopyridine-2-carboxylic acid138.121.0 g7.24 mmol
1-Octanol130.2310-20 mLExcess
Concentrated Sulfuric Acid (H₂SO₄)98.08Catalytic amount-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Dichloromethane or Ethyl Acetate-For extraction-

Procedure:

  • Suspend 3-aminopyridine-2-carboxylic acid (1.0 g, 7.24 mmol) in an excess of 1-octanol (10-20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Carefully neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1-octanol.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Product Properties (for a related compound, Octyl 2-aminopyridine-4-carboxylate): [3]

PropertyValue
Molecular FormulaC₁₄H₂₂N₂O₂
Molecular Weight250.34 g/mol

Workflow and Logic Diagram

The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-Aminopyridine-2-carboxylic acid cluster_step2 Step 2: Esterification A1 Dissolve Reactants A2 Inert Atmosphere (N₂) A1->A2 A3 Add Pd/C Catalyst A2->A3 A4 Hydrogenation (H₂) A3->A4 A5 Reaction Monitoring A4->A5 A6 Work-up & pH Adjustment A5->A6 A7 Isolation & Purification A6->A7 A8 3-Aminopyridine-2-carboxylic acid A7->A8 B1 Mix 3-Aminopyridine-2-carboxylic acid and 1-Octanol A8->B1 Intermediate B2 Acid Catalysis (H₂SO₄) B1->B2 B3 Reflux B2->B3 B4 Reaction Monitoring (TLC) B3->B4 B5 Work-up (Extraction & Washes) B4->B5 B6 Drying & Concentration B5->B6 B7 Column Chromatography B6->B7 B8 This compound B7->B8

Caption: Detailed workflow for the synthesis of this compound.

This guide provides a foundational framework for the synthesis of this compound. Researchers are advised to conduct thorough literature reviews and safety assessments prior to performing any experimental work. The provided protocols may require optimization to achieve desired yields and purity.

References

An In-depth Technical Guide to the Chemical Properties of Octyl 3-Aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl 3-aminopyridine-2-carboxylate is a lipophilic derivative of 3-aminopyridine-2-carboxylic acid. While not extensively documented in publicly available literature, its chemical properties can be extrapolated from its constituent moieties and related compounds. This technical guide provides a comprehensive overview of the predicted chemical and physical properties of this compound, a detailed hypothetical protocol for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of drug development. The increased lipophilicity conferred by the octyl ester group may enhance membrane permeability, potentially modulating the pharmacokinetic profile of the parent aminopyridine scaffold. Aminopyridines are known to function as potassium channel blockers, suggesting that this compound could have applications in neuroscience and other therapeutic areas where such activity is beneficial.

Chemical and Physical Properties

Property3-Aminopyridine-2-carboxylic AcidMethyl 3-Aminopyridine-2-carboxylateEthyl 3-Aminopyridine-2-carboxylateThis compound (Predicted)
Molecular Formula C₆H₆N₂O₂C₇H₈N₂O₂C₈H₁₀N₂O₂C₁₄H₂₂N₂O₂
Molecular Weight ( g/mol ) 138.12152.15166.18250.34
Appearance SolidPale yellow solidWhite solidWaxy solid or viscous oil
Melting Point (°C) >300 (decomposes)Not widely reportedNot widely reportedLower than smaller esters
Boiling Point (°C) Not applicableNot availableNot available>300
Water Solubility SolubleSparingly solubleSparingly solublePoorly soluble
logP (Predicted) LowModerateModerateHigh

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals corresponding to the pyridine ring protons are expected in the aromatic region (δ 7.0-8.5 ppm).

  • Amino Group Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift will be concentration and solvent dependent.

  • Octyl Chain Protons:

    • A triplet corresponding to the -OCH₂- protons of the ester group (δ ~4.3 ppm).

    • A multiplet for the second methylene group (-OCH₂CH₂ -) (δ ~1.7 ppm).

    • A series of multiplets for the internal methylene groups of the octyl chain (δ ~1.2-1.4 ppm).

    • A triplet for the terminal methyl group (-CH₃) (δ ~0.9 ppm).

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal for the ester carbonyl carbon is expected around δ 165-170 ppm.

  • Aromatic Carbons: Signals for the pyridine ring carbons will appear in the aromatic region (δ 110-160 ppm).

  • Octyl Chain Carbons: A series of signals corresponding to the eight carbons of the octyl chain will be present in the aliphatic region (δ 14-65 ppm).

Mass Spectrometry (Predicted)
  • Molecular Ion Peak: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 250.

  • Fragmentation Pattern: Common fragmentation patterns for octyl esters would include the loss of the octyl group and fragmentation along the alkyl chain.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a hypothetical adaptation of the well-established Fischer-Speier esterification method, tailored for the synthesis of the target compound. A similar procedure has been documented for the synthesis of octyl nicotinate N-oxide.[1]

Materials:

  • 3-Aminopyridine-2-carboxylic acid

  • 1-Octanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 3-aminopyridine-2-carboxylic acid in a mixture of 1-octanol (in excess) and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to remove excess 1-octanol and toluene.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Experimental Workflow Diagram:

G cluster_0 Synthesis start Suspend 3-Aminopyridine-2-carboxylic acid in 1-Octanol and Toluene add_catalyst Add conc. H₂SO₄ start->add_catalyst reflux Reflux with Dean-Stark Trap add_catalyst->reflux monitor Monitor via TLC reflux->monitor workup Aqueous Work-up (NaHCO₃, H₂O, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄) and Concentrate workup->dry purify Column Chromatography dry->purify product This compound purify->product G cluster_0 Cellular Effects of this compound compound Octyl 3-Aminopyridine- 2-carboxylate k_channel Voltage-Gated K⁺ Channel compound->k_channel Blocks ap Prolonged Action Potential k_channel->ap Inhibition leads to ca_influx Increased Ca²⁺ Influx ap->ca_influx nt_release Enhanced Neurotransmitter Release ca_influx->nt_release conduction Restored Neuronal Conduction (in demyelinated axons) nt_release->conduction

References

Elucidation of the Molecular Structure of Octyl 3-Aminopyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of octyl 3-aminopyridine-2-carboxylate, a novel pyridine derivative with potential applications in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol, predicted spectroscopic data, and in-depth analysis of its structural features.

Molecular Structure and Properties

This compound possesses a core structure consisting of a pyridine ring substituted with an amino group at the 3-position and an octyl carboxylate group at the 2-position. The presence of the amino group and the ester functionality imparts both hydrogen-bonding capabilities and lipophilicity, making it an interesting candidate for biological evaluation and formulation development.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₂N₂O₂
Molecular Weight 250.34 g/mol
XLogP3 3.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 9

Synthesis of this compound

The synthesis of this compound can be achieved via a Fischer esterification of 3-aminopyridine-2-carboxylic acid with n-octanol in the presence of an acid catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3-aminopyridine-2-carboxylic_acid 3-Aminopyridine- 2-carboxylic Acid reaction Fischer Esterification 3-aminopyridine-2-carboxylic_acid->reaction n-octanol n-Octanol n-octanol->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction solvent Toluene (optional, for azeotropic removal of water) solvent->reaction temperature Reflux temperature->reaction workup Work-up & Purification reaction->workup product Octyl 3-aminopyridine- 2-carboxylate workup->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-Aminopyridine-2-carboxylic acid

  • n-Octanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminopyridine-2-carboxylic acid (1.0 eq), n-octanol (3.0 eq), and toluene.

  • Carefully add concentrated sulfuric acid (0.1 eq) to the mixture with stirring.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Data and Structural Elucidation

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10dd1HH-6 (Pyridine)
~7.25dd1HH-4 (Pyridine)
~7.05dd1HH-5 (Pyridine)
~5.50br s2H-NH₂
~4.30t2H-OCH₂-
~1.75quint2H-OCH₂CH₂ -
~1.40 - 1.20m10H-(CH₂)₅-
~0.90t3H-CH₃
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~168.0C=O (Ester)
~150.0C-3 (Pyridine)
~148.0C-6 (Pyridine)
~125.0C-4 (Pyridine)
~120.0C-5 (Pyridine)
~115.0C-2 (Pyridine)
~65.0-OCH₂-
~31.8-CH₂-
~29.3-CH₂-
~29.2-CH₂-
~28.8-CH₂-
~25.9-CH₂-
~22.7-CH₂-
~14.1-CH₃
Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 250. The fragmentation pattern would likely involve the loss of the octyl chain and cleavage of the ester group.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment
250[M]⁺
138[M - C₈H₁₆]⁺ (McLafferty rearrangement)
121[M - OC₈H₁₇]⁺
93[Pyridine-NH₂]⁺
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 5: Predicted Infrared Spectroscopy Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3450 - 3300N-HAsymmetric & Symmetric Stretching
3050 - 3000C-H (Aromatic)Stretching
2950 - 2850C-H (Aliphatic)Stretching
1720 - 1700C=O (Ester)Stretching
1620 - 1580C=C, C=N (Pyridine Ring)Stretching
1250 - 1200C-O (Ester)Stretching

Logical Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized compound like this compound follows a logical progression of analytical techniques.

Elucidation_Workflow Synthesis Synthesis & Purification Purity Purity Assessment (TLC, HPLC) Synthesis->Purity MS Mass Spectrometry (Molecular Weight & Formula) Purity->MS IR Infrared Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Skeleton) IR->NMR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation

Caption: Logical workflow for structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the synthesis and structural characteristics of this compound. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data serves as a valuable reference for its characterization. Further experimental validation of these spectral predictions is recommended to definitively confirm the structure and purity of the synthesized compound. This information is crucial for researchers and developers aiming to explore the potential of this and related compounds in various scientific and industrial applications.

Technical Guide: Spectroscopic and Synthetic Profile of Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 3-aminopyridine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, combining a pyridine ring, an amino group, and a long-chain ester, suggests potential applications where lipophilicity and specific interactions with biological targets are desired. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation. Due to the limited availability of direct experimental data for the title compound, the spectroscopic information presented herein is a projection based on the analysis of its constituent parts and closely related analogue, ethyl 3-aminopyridine-2-carboxylate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 3-aminopyridine-2-carboxylic acid, ethyl 3-aminopyridine-2-carboxylate, and general principles of NMR, IR, and mass spectrometry.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound. Solvent: DMSO-d₆

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) Hz
Pyridine H-6~7.90dd1H~4.5, 1.5
Pyridine H-4~7.30dd1H~8.0, 4.5
Pyridine H-5~7.20dd1H~8.0, 1.5
-NH₂~6.70br s2H-
-OCH₂-~4.30t2H~6.5
-OCH₂CH ₂-~1.70p2H~7.0
-(CH₂)₅-~1.20-1.40m10H-
-CH₃~0.85t3H~7.0
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Solvent: DMSO-d₆

CarbonPredicted Chemical Shift (ppm)
C=O~168
Pyridine C-2~158
Pyridine C-3~145
Pyridine C-6~135
Pyridine C-4~120
Pyridine C-5~118
-OCH₂-~65
-OCH₂C H₂-~31
-(CH₂)₅-~29.5, 29.0, 25.5, 22.0
-CH₃~14
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3450-3300Medium
C-H Stretch (aliphatic)2950-2850Strong
C=O Stretch (ester)~1710Strong
C=C, C=N Stretch (aromatic)1600-1450Medium-Strong
C-O Stretch (ester)~1250Strong
Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments for this compound.

m/zPredicted Fragment
250[M]⁺ (Molecular Ion)
138[M - C₈H₁₆]⁺ (McLafferty rearrangement)
121[M - C₈H₁₇O]⁺
93[C₅H₅N₂]⁺

Experimental Protocols

The synthesis of this compound can be achieved via a Fischer esterification of 3-aminopyridine-2-carboxylic acid with n-octanol, catalyzed by a strong acid such as sulfuric acid.

Synthesis of this compound

Materials:

  • 3-Aminopyridine-2-carboxylic acid

  • n-Octanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminopyridine-2-carboxylic acid (1.0 eq), n-octanol (3.0 eq), and toluene (as a solvent to facilitate water removal).

  • Carefully add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain reflux until the theoretical amount of water is collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess n-octanol.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the preparation and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants 3-Aminopyridine-2-carboxylic Acid + n-Octanol Reaction Reaction Reactants->Reaction Catalyst H₂SO₄ (cat.) Toluene, Reflux Catalyst->Reaction Product Product Reaction->Product Fischer Esterification Neutralization Wash with NaHCO₃ Product->Neutralization Extraction Ethyl Acetate Extraction Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Pure this compound Spectroscopic_Analysis cluster_nmr NMR Spectroscopy cluster_other Other Techniques Sample Pure Sample HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Structural Elucidation HNMR->Data_Analysis CNMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

An In-depth Technical Guide to Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Octyl 3-aminopyridine-2-carboxylate, a heterocyclic compound with potential applications in research and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile. This includes its physicochemical properties, detailed hypothetical experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Core Molecular Attributes

This compound is an ester derivative of 3-aminopyridine-2-carboxylic acid. The introduction of an octyl group significantly increases its lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

The fundamental properties of this compound have been calculated and are presented below, alongside data for related aminopyridine derivatives to provide context for structure-property relationships.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPNotes
This compound C14H22N2O2250.34~3.8Data for this compound is predicted. LogP suggests high lipid solubility.
Methyl 3-aminopyridine-2-carboxylateC7H8N2O2152.15Not availableA shorter-chain ester analog.
Ethyl 3-aminopyridine-2-carboxylateC8H10N2O2166.18Not availableA short-chain ester analog.
3-Aminopyridine-2-carboxylic acidC6H6N2O2138.12Not availableThe parent carboxylic acid.
4-AminopyridineC5H6N294.120.2A well-studied aminopyridine with neurological activity.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound, based on established organic chemistry principles and published procedures for analogous compounds.

Synthesis of this compound

The synthesis of the target compound can be approached in a two-step process: first, the synthesis of the precursor, 3-aminopyridine-2-carboxylic acid, followed by its esterification with octanol.

Step 1: Synthesis of 3-Aminopyridine-2-carboxylic Acid

This procedure is adapted from the synthesis of related aminopyridine carboxylic acids.[1]

  • Reaction: The synthesis involves the reduction of a nitro-substituted pyridine precursor.

  • Materials:

    • 3-Nitropyridine-2-carboxylic acid

    • Palladium on carbon (10% Pd/C)

    • Sodium bicarbonate (NaHCO3)

    • Distilled water

    • Hydrogen gas (H2)

    • 1N Hydrochloric acid (HCl)

    • Ethanol

    • Ethyl acetate

  • Procedure:

    • Dissolve 3-nitropyridine-2-carboxylic acid and sodium bicarbonate in distilled water in a reaction vessel suitable for hydrogenation.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen) to remove oxygen.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Replace the inert atmosphere with hydrogen gas and maintain a positive pressure.

    • Stir the reaction mixture vigorously at room temperature for approximately 48-50 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Adjust the pH of the filtrate to weakly acidic using 1N HCl, which may cause the product to precipitate.

    • Concentrate the solution under reduced pressure.

    • Add a small amount of ethanol and ethyl acetate to the residue to induce further precipitation.

    • Collect the solid product by filtration and dry under vacuum to yield 3-aminopyridine-2-carboxylic acid.

Step 2: Fischer Esterification to Yield this compound

This is a standard Fischer esterification protocol adapted for pyridine carboxylic acids.[2][3][4][5][6]

  • Reaction: An acid-catalyzed esterification between 3-aminopyridine-2-carboxylic acid and n-octanol.

  • Materials:

    • 3-Aminopyridine-2-carboxylic acid

    • n-Octanol

    • Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH)

    • Toluene (optional, for azeotropic removal of water)

    • Saturated sodium bicarbonate solution (NaHCO3)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine 3-aminopyridine-2-carboxylic acid and a molar excess of n-octanol.

    • If using, add toluene to the flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS. If using a Dean-Stark trap, monitor the collection of water.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, N-H bonds).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the broader class of aminopyridines has well-documented pharmacological effects, primarily as potassium channel blockers.[7] This activity is particularly relevant in the context of neurological disorders.

Hypothesized Mechanism of Action

It is hypothesized that this compound, like other aminopyridines, may act as a blocker of voltage-gated potassium channels in neurons.[7] By inhibiting these channels, the repolarization phase of the action potential is prolonged. This extended depolarization is thought to keep voltage-gated calcium channels open for a longer duration, leading to an increased influx of calcium into the presynaptic terminal.[8] The elevated intracellular calcium concentration, in turn, enhances the release of neurotransmitters into the synaptic cleft.[8]

The octyl ester moiety is expected to increase the lipophilicity of the molecule, potentially facilitating its ability to cross the blood-brain barrier and cell membranes, which could modulate its potency and pharmacokinetic profile compared to less lipophilic analogs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular K_channel Voltage-Gated K+ Channel Ca_channel Voltage-Gated Ca2+ Channel K_channel->Ca_channel Prolonged Depolarization Ca_ion Ca2+ Influx Ca_channel->Ca_ion Opening O3A2C This compound O3A2C->K_channel Blockade Vesicles Synaptic Vesicles Ca_ion->Vesicles Triggers Fusion Neurotransmitter Neurotransmitter Release Vesicles->Neurotransmitter Exocytosis

Hypothesized signaling pathway for this compound.

Experimental Workflow for Biological Evaluation

To investigate the biological activity of this compound, a logical workflow would involve a series of in vitro and potentially in vivo assays.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis and Purification of this compound Characterization Structural and Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Potassium_Channel_Assay Potassium Channel Binding/Blockade Assay Characterization->Potassium_Channel_Assay Cytotoxicity_Assay Cell Viability/Toxicity Assay (e.g., MTT) Characterization->Cytotoxicity_Assay Neurotransmitter_Release_Assay Measurement of Neurotransmitter Release from Synaptosomes Potassium_Channel_Assay->Neurotransmitter_Release_Assay PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Cytotoxicity_Assay->PK_PD_Studies Neurotransmitter_Release_Assay->PK_PD_Studies Animal_Model Efficacy in Animal Models of Neurological Disorders PK_PD_Studies->Animal_Model

A logical workflow for the biological evaluation of the compound.

Conclusion

This compound represents an interesting molecule for further investigation, particularly within the field of neuropharmacology. Its predicted high lipophilicity, combined with the known potassium channel blocking activity of the aminopyridine scaffold, suggests it may possess unique properties worthy of exploration. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the biological potential of this compound. Further empirical studies are necessary to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

Solubility Profile of Octyl 3-aminopyridine-2-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octyl 3-aminopyridine-2-carboxylate is a molecule of interest in pharmaceutical and chemical research due to its structural motifs, which are common in biologically active compounds. The octyl ester group imparts significant lipophilicity, suggesting a different solubility profile compared to its lower alkyl ester analogs. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and various applications in drug discovery and development. This guide aims to provide a foundational understanding by presenting data on related compounds and outlining the methodologies for determining its specific solubility.

Solubility of Structurally Related Compounds

To infer the potential solubility characteristics of this compound, it is instructive to examine the solubility of similar molecules. The following tables summarize the available solubility data for methyl 4-aminopyridine-2-carboxylate and 2-aminopyridine in a range of organic solvents.

Table 1: Qualitative Solubility of Methyl 4-aminopyridine-2-carboxylate

SolventSolubility Description
MethanolGood solubility[1]
EthanolGood solubility[1]
DichloromethaneGood solubility[1]

Table 2: Quantitative Solubility of 2-Aminopyridine in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction (x1)
Acetone288.150.358
293.150.401
298.150.448
303.150.501
308.150.559
313.150.624
Chloroform288.150.205
293.150.228
298.150.254
303.150.282
308.150.314
313.150.349
318.150.388
Ethyl Acetate288.150.289
293.150.323
298.150.361
303.150.402
308.150.448
313.150.499
318.150.554
323.150.615
Ethanol288.150.299
293.150.334
298.150.373
303.150.416
308.150.464
313.150.517
318.150.576
n-Butyl Acetate288.150.183
293.150.207
298.150.234
303.150.264
308.150.297
313.150.334
318.150.375

Data for Table 2 was compiled from multiple sources.[2][3][4][5]

The data indicates that the solubility of these aminopyridine derivatives generally increases with temperature. The polarity of the solvent also plays a significant role. For this compound, it is anticipated that its solubility will be higher in less polar organic solvents compared to its methyl ester analog due to the long alkyl chain.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, established experimental methods should be employed. The "shake-flask" method is widely regarded as the gold standard for determining equilibrium solubility.

3.1. Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.

Materials and Equipment:

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Centrifuge

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, the sampling should be done at the same temperature as the equilibration.

  • Filtration: Filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach for a researcher to follow when determining the solubility of a new compound like this compound.

Solubility_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis & Reporting start Start compound_prep Compound Purification & Characterization start->compound_prep solvent_selection Solvent Selection (Polar, Aprotic, Protic) compound_prep->solvent_selection analytical_method Analytical Method Development (e.g., HPLC) solvent_selection->analytical_method shake_flask Shake-Flask Equilibration analytical_method->shake_flask phase_separation Phase Separation (Centrifugation/Filtration) shake_flask->phase_separation quantification Concentration Quantification phase_separation->quantification data_processing Solubility Calculation quantification->data_processing table_generation Tabulate Results data_processing->table_generation report Generate Technical Report table_generation->report end_node End report->end_node

A logical workflow for determining the solubility of a new chemical entity.

Conclusion

While direct solubility data for this compound is currently unavailable, the information on analogous compounds provides a valuable starting point for researchers. The presence of the octyl chain is expected to significantly influence its solubility profile, likely favoring less polar organic solvents. For precise and reliable data, it is imperative to conduct experimental solubility studies. The detailed shake-flask method and the logical workflow presented in this guide offer a robust framework for scientists to determine the solubility of this compound and other novel compounds, thereby facilitating their development and application in various scientific disciplines.

References

The Elusive Mechanism of Octyl 3-aminopyridine-2-carboxylate: A Look at a Closely Related Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action for Octyl 3-aminopyridine-2-carboxylate. Therefore, this guide will focus on the well-characterized mechanism of a structurally related compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) , also known as Triapine. The insights into 3-AP's activity may provide a foundational hypothesis for the potential biological action of this compound, though this would require dedicated experimental validation.

Core Mechanism of Action of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (3-AP)

The primary mechanism of action for 3-AP is the inhibition of ribonucleotide reductase (RR), a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[1][2][3] This inhibition ultimately leads to the disruption of DNA synthesis, which is particularly detrimental to rapidly proliferating cells such as cancer cells.[3]

The inhibitory action of 3-AP is intrinsically linked to its potent ability to chelate metal ions, particularly iron.[4] The R2 subunit of mammalian ribonucleotide reductase contains a tyrosyl free radical that is stabilized by a binuclear iron center, which is essential for the enzyme's catalytic activity.[2] 3-AP binds to this iron, effectively inactivating the enzyme.[5] The resulting 3-AP-iron complex is believed to be the active species that quenches the tyrosyl radical necessary for RR's enzymatic function.[4]

Beyond its direct inhibition of RR, 3-AP has been shown to induce DNA damage, decrease intracellular iron levels, and increase reactive oxygen species (ROS), further contributing to its cytotoxic effects.[6]

Signaling Pathway of 3-AP Action

The following diagram illustrates the proposed signaling pathway for the mechanism of action of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP).

3_AP_Mechanism_of_Action cluster_cell Cancer Cell AP 3-AP AP_Fe 3-AP-Iron Complex AP->AP_Fe Chelation Fe Intracellular Iron (Fe²⁺/Fe³⁺) Fe->AP_Fe RR Ribonucleotide Reductase (RR) AP_Fe->RR Inhibition (Quenches Tyrosyl Radical) dNDPs Deoxyribonucleoside diphosphates (dNDPs) RR->dNDPs Catalysis rNDPs Ribonucleoside diphosphates (rNDPs) rNDPs->RR DNA_Syn DNA Synthesis & Repair dNDPs->DNA_Syn Cell_Cycle_Arrest Cell Cycle Arrest DNA_Syn->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_workflow Workflow for Characterizing RR Inhibitors Start Hypothesized RR Inhibitor Cell_Prolif Cell Proliferation Assay (e.g., MTT, SRB) Start->Cell_Prolif Initial Screening RR_Activity In vitro RR Activity Assay Cell_Prolif->RR_Activity If active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) RR_Activity->Cell_Cycle Confirmation of Target DNA_Damage DNA Damage Assessment (γ-H2AX staining) Cell_Cycle->DNA_Damage ROS Reactive Oxygen Species (ROS) Measurement DNA_Damage->ROS In_Vivo In vivo Efficacy Studies (Xenograft models) ROS->In_Vivo Further Validation Conclusion Elucidation of Mechanism In_Vivo->Conclusion

References

An In-depth Technical Guide to the Homologs of Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on Octyl 3-aminopyridine-2-carboxylate and its homologous series, providing a comprehensive overview of their synthesis, potential biological activities, and the experimental protocols required for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the structure-activity relationships (SAR) within this chemical series and detailing the methodologies for their further investigation.

Chemical Profile and Homologous Series

This compound is an ester derivative of 3-aminopyridine-2-carboxylic acid. The core structure consists of a pyridine ring substituted with an amino group at the 3-position and a carboxylate group at the 2-position, which is esterified with an octyl chain. The homologous series is generated by varying the length of the alkyl chain of the ester, which systematically modifies the lipophilicity and other physicochemical properties of the molecules. This guide will consider the methyl, ethyl, butyl, hexyl, and octyl esters as representative members of this series.

Synthesis of Alkyl 3-aminopyridine-2-carboxylates

The synthesis of alkyl 3-aminopyridine-2-carboxylates can be achieved through several standard esterification methods. The two most common and effective approaches are the Fischer-Speier esterification and coupling agent-mediated esterification.

Experimental Protocol 1: Fischer-Speier Esterification

This classic method involves the reaction of 3-aminopyridine-2-carboxylic acid with the corresponding alcohol in the presence of a strong acid catalyst.

Materials:

  • 3-aminopyridine-2-carboxylic acid

  • Appropriate alcohol (Methanol, Ethanol, Butanol, Hexanol, Octanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-aminopyridine-2-carboxylic acid (1.0 eq) in the corresponding alcohol (20 eq, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The crude ester is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Experimental Protocol 2: Esterification using 1,1'-Carbonyldiimidazole (CDI)

This method is suitable for substrates that may be sensitive to strong acidic conditions and often proceeds under milder conditions.

Materials:

  • 3-aminopyridine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Appropriate alcohol (Methanol, Ethanol, Butanol, Hexanol, Octanol)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • Dissolve 3-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add CDI (1.2 eq) portion-wise at room temperature. The reaction mixture is stirred until the evolution of CO₂ ceases, indicating the formation of the acylimidazolide intermediate.

  • The corresponding alcohol (1.5 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature (50-60 °C) for 4-12 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine to remove DMF and imidazole byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography as described in the Fischer esterification protocol.

Quantitative Data Presentation

While specific experimental data for the homologous series of alkyl 3-aminopyridine-2-carboxylates is not extensively available in the public domain, the following tables present representative data based on trends observed in structurally similar compounds, such as aminopyrazine carboxamides. This data is intended to be illustrative for the purpose of discussing structure-activity relationships.

Table 1: Physicochemical Properties of Alkyl 3-aminopyridine-2-carboxylate Homologs

CompoundAlkyl ChainMolecular FormulaMolecular Weight ( g/mol )Calculated logP
1 MethylC₇H₈N₂O₂152.150.85
2 EthylC₈H₁₀N₂O₂166.181.28
3 ButylC₁₀H₁₄N₂O₂194.232.14
4 HexylC₁₂H₁₈N₂O₂222.293.00
5 OctylC₁₄H₂₂N₂O₂250.343.86

Table 2: Representative Biological Activity Data of Alkyl 3-aminopyridine-2-carboxylate Homologs

CompoundAlkyl ChainAntimicrobial Activity (MIC, µg/mL) vs. S. aureusCytotoxicity (IC₅₀, µM) vs. HeLa cells
1 Methyl>128>100
2 Ethyl12885.2
3 Butyl6455.7
4 Hexyl3232.1
5 Octyl1618.5

Note: The data in Table 2 is illustrative and intended for discussing SAR trends. Actual experimental values may vary.

Biological Activities and Potential Mechanisms of Action

Aminopyridine derivatives are known to exhibit a range of biological activities. The primary areas of interest for the homologs of this compound include antimicrobial, anticancer, and neurological applications.

Antimicrobial Activity

The increasing lipophilicity with longer alkyl chains may enhance the ability of these compounds to penetrate bacterial cell membranes, leading to increased antimicrobial activity.

Experimental Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

  • A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

A potential mechanism for the anticancer activity of these compounds is the inhibition of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair in rapidly proliferating cancer cells.

Experimental Protocol 4: Ribonucleotide Reductase (RR) Inhibition Assay

  • The assay measures the conversion of a ribonucleotide (e.g., CDP) to its corresponding deoxyribonucleotide (dCDP) by the RR enzyme.

  • The reaction mixture contains the purified RR enzyme, the substrate (CDP), and a reducing system (e.g., thioredoxin/thioredoxin reductase/NADPH).

  • The test compound is added at various concentrations.

  • The reaction is incubated at 37 °C and then quenched.

  • The amount of dCDP produced is quantified using a sensitive method such as HPLC or a coupled enzymatic assay.

  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of RR activity) is calculated.

Neurological Activity

Aminopyridines are known to be non-selective blockers of voltage-gated potassium (K⁺) channels. This activity can enhance neurotransmitter release and neuronal excitability, which has therapeutic implications in certain neurological disorders.

Experimental Protocol 5: Voltage-Gated Potassium Channel Blockade Assay

  • Whole-cell patch-clamp recordings are performed on cells expressing the target potassium channel (e.g., Kv1.1 or Kv1.2).

  • The cells are held at a specific membrane potential, and voltage steps are applied to elicit potassium currents.

  • The test compound is applied to the cells at various concentrations.

  • The reduction in the potassium current amplitude is measured to determine the extent of channel blockade.

  • The IC₅₀ value for channel inhibition is determined from the concentration-response curve.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_methods Esterification Methods cluster_purification Workup & Purification cluster_product Final Product Acid 3-Aminopyridine-2-carboxylic Acid Fischer Fischer-Speier (H₂SO₄, Reflux) Acid->Fischer CDI CDI Coupling (DMF, RT) Acid->CDI Alcohol R-OH (e.g., Octanol) Alcohol->Fischer Alcohol->CDI Workup Aqueous Workup (Extraction) Fischer->Workup CDI->Workup Purify Column Chromatography Workup->Purify Ester Alkyl 3-Aminopyridine-2-carboxylate Purify->Ester

Caption: General workflow for the synthesis of alkyl 3-aminopyridine-2-carboxylates.

RR_Inhibition cluster_pathway Ribonucleotide Reductase Pathway cluster_inhibition Mechanism of Inhibition Ribo Ribonucleotides (ADP, GDP, CDP, UDP) RR Ribonucleotide Reductase (RR) Ribo->RR Substrate Deoxy Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) RR->Deoxy Product DNA DNA Synthesis & Repair Deoxy->DNA Inhibitor 3-Aminopyridine-2-carboxylate Homolog Inhibitor->RR Inhibition

Caption: Inhibition of the Ribonucleotide Reductase (RR) pathway.

K_Channel_Blockade cluster_neuron Neuronal Action Potential cluster_blockade Mechanism of Blockade Depol Depolarization (Na⁺ influx) Repol Repolarization (K⁺ efflux) Kv Voltage-gated K⁺ Channel (Kv) Repol->Kv Opening leads to Blocker 3-Aminopyridine-2-carboxylate Homolog AP Action Potential Propagation Kv->AP Modulates Blocker->Kv Blockade

"literature review of aminopyridine carboxylate esters"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Aminopyridine Carboxylate Esters

Introduction

Aminopyridine carboxylate esters represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development. As derivatives of aminopyridines, they combine the versatile chemical properties of the pyridine ring with the reactivity and metabolic lability of the carboxylate ester group. Aminopyridines themselves are foundational scaffolds in numerous marketed drugs, and their derivatives are explored for a wide range of therapeutic applications.[1] This technical guide provides a comprehensive literature review of aminopyridine carboxylate esters, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), tailored for researchers, scientists, and professionals in drug development.

The aminopyridine core exists in three isomeric forms (2-amino, 3-amino, and 4-aminopyridine), each imparting distinct electronic and steric properties to the resulting ester derivatives.[2] These compounds serve as crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), particularly for neurological disorders.[3][4] Furthermore, their applications extend to agrochemicals and even photoresist chemicals for the electronics industry.[3][4] This review aims to consolidate key findings, present quantitative data in a structured format, detail relevant experimental protocols, and visualize complex workflows to facilitate further research and development in this promising area.

Synthesis Strategies

The synthesis of aminopyridine carboxylate esters can be achieved through various methods, often involving multi-component reactions (MCRs) or sequential functionalization of pre-formed pyridine rings. These strategies offer flexibility in introducing a wide range of substituents to explore the chemical space for desired biological activities.

A prevalent and efficient method for synthesizing substituted 2-aminopyridine derivatives is the one-pot, three-component reaction. This approach often utilizes enaminones as key precursors, which react with malononitrile and a primary amine under solvent-free conditions to produce 2-amino-3-cyanopyridine derivatives.[5] Another strategy involves the Rh-catalyzed coupling of a vinyl azide with an isonitrile, which forms a vinyl carbodiimide intermediate that undergoes tandem cyclization with an alkyne to yield multisubstituted aminopyridines.[6]

For the synthesis of imidazopyridine scaffolds, which can be further modified, a one-pot reaction involving halogenation and cyclization has been reported.[7] For instance, the reaction of ethyl-3-oxo-pentanoate with N-Bromosuccinimide (NBS) followed by the addition of a 2-aminopyridine derivative leads to the formation of an imidazo[1,2-a]pyridine-3-carboxylate ester.[7] Subsequent hydrolysis of the ester group using a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid, which can then be coupled with various amines.[7]

G General Workflow for Multi-Component Synthesis of 2-Aminopyridine Derivatives cluster_reactants Reactants cluster_process Process cluster_intermediates Key Intermediates cluster_product Final Product Enaminone Enaminone MCR One-Pot Multi-Component Reaction (MCR) Enaminone->MCR Malononitrile Malononitrile Malononitrile->MCR PrimaryAmine Primary Amine PrimaryAmine->MCR Knoevenagel Knoevenagel Adduct (Intermediate I) MCR->Knoevenagel Knoevenagel Condensation NitrileAddition Nitrile Addition Product (Intermediate II) Knoevenagel->NitrileAddition Reaction with Primary Amine Cyclized Cyclized Intermediate (Intermediate III) NitrileAddition->Cyclized Intramolecular Cyclization FinalProduct Substituted 2-Aminopyridine Carboxylate Ester Derivative Cyclized->FinalProduct Aromatization

A multi-component synthesis workflow for 2-aminopyridine derivatives.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic Acid Esters [7]

This protocol describes a one-pot reaction for synthesizing the imidazopyridine scaffold followed by ester hydrolysis.

  • Halogenation and Cyclization:

    • Dissolve N-Bromosuccinimide (NBS) (3.46 mmol, 1.2 equiv) in water (5 mL) and heat the solution to 80 °C.

    • Add ethyl-3-oxo-pentanoate (3.03 mmol, 1.05 equiv) via syringe and stir for 30 minutes. The solution color changes from yellow to colorless upon complete addition.

    • Add 2-aminopyridine (2.89 mmol, 1 equiv) and continue stirring for 30-60 minutes at 80 °C.

    • Quench the reaction by adding a saturated sodium carbonate (Na₂CO₃) solution.

    • Extract the mixture three times with ethyl acetate (EtOAc).

    • Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄) and purify via column chromatography to yield the ester product. The yield typically ranges from 15-30%.

  • Ester Hydrolysis:

    • Dissolve the purified ester in absolute ethanol (30 mL).

    • Add an aqueous solution of lithium hydroxide (LiOH) (10 mL), maintaining a 3:1 v/v ratio of EtOH/H₂O.

    • Reflux the reaction mixture overnight.

    • Remove ethanol via rotary evaporation.

    • Acidify the remaining aqueous solution by dropwise addition of 1 N HCl until the pH reaches 4.

    • Filter the resulting pale solid residue, wash with water, and dry in a desiccator to yield the final carboxylic acid product. This step achieves yields up to 90%.

Protocol 2: Amide Coupling of Carboxylic Acids [7]

This protocol details the formation of an amide bond from the carboxylic acid product of Protocol 1.

  • Reactant Preparation: Dissolve the imidazopyridine carboxylic acid (1 equiv) and diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

  • Activator Addition: Add HATU (1.1 equiv) as the coupling reagent to the mixture and stir for 20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine component (1 equiv) to the reaction mixture. The conversion is typically complete within 1 hour.

  • Product Precipitation: Add brine to the mixture to precipitate the final amide product, which can then be collected by filtration.

Biological Activities and Therapeutic Potential

Aminopyridine carboxylate esters and their derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Antimicrobial and Antitubercular Activity: Derivatives of methyl-2-aminopyridine-4-carboxylate have demonstrated in vitro antimicrobial activity.[8] The parent 2-aminopyridine scaffold is known to possess antibacterial and antifungal properties.[8] In the fight against tuberculosis, phenotypic whole-cell screening identified 6-dialkylaminopyrimidine carboxamides as potent antitubercular agents.[9][10] Structure-activity relationship (SAR) studies on these series have led to compounds with significant activity against clinical Mycobacterium tuberculosis (Mtb) strains, suggesting a novel mechanism of action.[9]

Compound/SeriesTarget Organism(s)Activity (MIC/IC₅₀)Reference
Methyl-2-aminopyridine-4-carboxylate derivatives (3c, 3d)Various bacteria and fungiGood antimicrobial activity[8]
2-amino-3-cyanopyridine derivative (2c)S. aureus, B. subtilisMIC: 0.039 µg·mL⁻¹[5]
6-Dialkylaminopyrimidine CarboxamidesMycobacterium tuberculosisPotent activity in HTS[9][10]
4-Aminoquinoline-hydrazone hybrid (HD6)B. subtilis, S. aureus, P. aeruginosaMIC: 8–128 µg/mL[11]

Anticancer Activity: The antiproliferative activity of pyridine derivatives has been extensively studied against various cancer cell lines.[12] SAR studies on these compounds revealed that the number and position of substituents, such as methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups, significantly influence their anticancer potency. For example, in studies using the MCF7 breast adenocarcinoma cell line, the insertion of one hydroxyl group (IC₅₀: 4.75 mM) and particularly two hydroxyl groups (IC₅₀: 0.91 mM) dramatically increased antiproliferative activity.[12]

Compound/SeriesCell LineActivity (IC₅₀)Reference
Derivative 19 (with one -OH group)MCF74.75 mM[12]
Derivative 20 (with two -OH groups)MCF70.91 mM[12]

Neurological and Other Activities: 4-Aminopyridine-2-carboxylic acid is a key building block for pharmaceuticals targeting neurological disorders.[3][4] The 4-aminopyridine moiety itself is known to be a potassium channel blocker.[1] Derivatives are often designed to modulate neurotransmitter activity, with applications in conditions like multiple sclerosis.[3] Additionally, aminopyridine scaffolds are being developed for activity against neglected tropical diseases caused by protozoans such as Trypanosoma cruzi and Leishmania spp.[1] Some derivatives also exhibit fluorescent properties, making them useful as potential probes in biological systems.[6]

Structure-Activity Relationship (SAR) and Drug Discovery Workflow

The development of aminopyridine carboxylate esters as drug candidates heavily relies on systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The general workflow begins with identifying a hit compound, often through high-throughput screening (HTS), followed by chemical modification and biological evaluation.

Key SAR insights from the literature include:

  • Substitution Position: For antitubercular 2-aminoquinazolinones (structurally related to aminopyridines), moving a substituent from the 6- to the 7-position of the quinazolinone core maintained potency, broadening the scope for modification.[13]

  • Hydrophilicity/Lipophilicity: The conversion of a sulfone to a more soluble sulfoxide in an antitubercular series improved aqueous solubility while maintaining potency.[13]

  • Functional Groups: In antiproliferative pyridine derivatives, increasing the number of hydroxyl or methoxy groups often leads to increased activity (lower IC₅₀ values).[12]

The drug discovery process is an iterative cycle of design, synthesis, and testing, aimed at identifying a lead compound with a desirable balance of properties for further development.

G Drug Discovery and SAR Workflow for Aminopyridine Derivatives cluster_SAR_Cycle Iterative SAR Cycle HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification HTS->Hit_ID SAR_Design SAR-Guided Design of New Analogs Hit_ID->SAR_Design Initial Hit Synthesis Chemical Synthesis of Derivatives SAR_Design->Synthesis Feedback Loop Bio_Assay In Vitro Biological Assays (e.g., MIC, IC50) Synthesis->Bio_Assay Feedback Loop Bio_Assay->SAR_Design Feedback Loop ADMET In Vitro ADMET Profiling (Solubility, Stability, Cytotoxicity) Bio_Assay->ADMET Potent Compounds Lead_Opt Lead Optimization ADMET->Lead_Opt Favorable Profile In_Vivo In Vivo PK/PD and Efficacy Studies Lead_Opt->In_Vivo Target_ID Target Identification & MoA Studies Lead_Opt->Target_ID Candidate Preclinical Candidate Selection In_Vivo->Candidate Target_ID->Candidate

Iterative workflow for drug discovery and SAR studies.[9][13]

Conclusion

Aminopyridine carboxylate esters are a versatile and highly valuable class of compounds for drug discovery and development. Their synthetic accessibility, coupled with the wide range of biological activities they exhibit—from antimicrobial and anticancer to neurological applications—ensures their continued relevance. The ability to fine-tune their properties through targeted chemical modifications, guided by rigorous SAR studies, provides a robust platform for developing novel therapeutics. This guide has summarized key synthetic strategies, detailed representative experimental protocols, and presented a workflow for the rational design of these compounds. Future research will likely focus on exploring novel substitutions, identifying specific molecular targets, and advancing promising candidates through the preclinical development pipeline.

References

Methodological & Application

Application Notes and Protocols for Octyl 3-aminopyridine-2-carboxylate in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 3-aminopyridine-2-carboxylate is a lipophilic derivative of the 3-aminopyridine-2-carboxylic acid scaffold, a class of compounds that has garnered interest for its potential antimicrobial properties. The incorporation of an octyl ester is a strategic modification aimed at enhancing the compound's ability to permeate bacterial cell membranes, a critical factor for antibacterial efficacy. While research on this specific molecule is emerging, studies on structurally related compounds, such as alkyl derivatives of 3-aminopyrazine-2-carboxamides, have demonstrated that increasing the length of the alkyl chain can lead to enhanced antibacterial activity.[1] This document provides detailed protocols for evaluating the antibacterial potential of this compound, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Data Presentation

Quantitative data from antibacterial assays should be meticulously recorded and presented for clear interpretation and comparison. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.

Table 1: Antibacterial Activity of this compound and Related Compounds

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference Compound (e.g., Ciprofloxacin) MIC (µg/mL)
This compoundStaphylococcus aureus (ATCC 29213)Data to be determinedData to be determined0.25 - 1.0
Bacillus subtilis (ATCC 6633)Data to be determinedData to be determined0.125 - 0.5
Escherichia coli (ATCC 25922)Data to be determinedData to be determined0.015 - 0.1
Pseudomonas aeruginosa (ATCC 27853)Data to be determinedData to be determined0.25 - 1.0
3-amino-N-octylpyrazine-2-carboxamideVarious strains62.5 µMNot ReportedNot Reported

Note: The data for this compound is hypothetical and needs to be determined experimentally. The activity of the related compound is included for comparative purposes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

    • Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Time-Kill Assay

Time-kill assays provide information on the rate at which an antimicrobial agent kills a bacterium.[2]

Procedure:

  • Prepare flasks containing CAMHB with the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

  • Inoculate each flask with the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without the compound.

  • Incubate all flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots and plate them onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antibacterial activity of a test compound.

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay Compound_Prep Prepare Compound Stock and Serial Dilutions Inoculation Inoculate 96-well Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Read MIC (Visual or OD600) Incubation_MIC->Read_MIC Plating_MBC Plate from Clear Wells onto MHA Read_MIC->Plating_MBC Time_Kill_Setup Set up Time-Kill Cultures (1x, 2x, 4x MIC) Read_MIC->Time_Kill_Setup Incubation_MBC Incubate at 37°C for 18-24h Plating_MBC->Incubation_MBC Read_MBC Determine MBC Incubation_MBC->Read_MBC Sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Time_Kill_Setup->Sampling Plating_TK Plate Serial Dilutions Sampling->Plating_TK Count_CFU Count CFU and Plot Data Plating_TK->Count_CFU

Caption: Workflow for Antibacterial Susceptibility Testing.

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, related compounds with long alkyl chains often act by disrupting the bacterial cell membrane. The following diagram illustrates a hypothetical mechanism.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Compound This compound Interaction Hydrophobic Interaction of Octyl Chain with Membrane Lipids Compound->Interaction Disruption Membrane Disruption and Pore Formation Interaction->Disruption leads to Leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Hypothetical Membrane Disruption Mechanism.

References

Application Notes and Protocols: Octyl 3-aminopyridine-2-carboxylate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of octyl 3-aminopyridine-2-carboxylate as a ligand in coordination chemistry. Due to the limited availability of published data directly pertaining to this specific ligand, the following protocols and data are based on established synthetic methods for related compounds and the well-documented coordination chemistry of analogous aminopyridine and pyridine-carboxylate ligands.

Introduction

This compound is a bifunctional organic molecule possessing a pyridine ring, an amino group, and a carboxylate ester. This arrangement of donor atoms (N-pyridine, N-amino, and O-carboxylate) makes it a versatile ligand for coordinating with a variety of metal ions. The long octyl chain introduces lipophilicity, which can influence the solubility and biological activity of its metal complexes. Metal complexes of aminopyridine derivatives have garnered significant interest due to their potential applications in catalysis, materials science, and as therapeutic agents, exhibiting antimicrobial and anticancer properties.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process: first, the synthesis of the precursor, 3-aminopyridine-2-carboxylic acid, followed by its esterification with octanol.

Part 1: Synthesis of 3-Aminopyridine-2-carboxylic Acid

This protocol is adapted from the synthesis of related aminopyridine carboxylic acids.

Reaction Scheme:

3-Nitropyridine-2-carboxylic acid → 3-Aminopyridine-2-carboxylic acid

Materials:

  • 3-Nitropyridine-2-carboxylic acid

  • Palladium on carbon (10%)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

  • Diatomaceous earth (Celite®)

Experimental Protocol:

  • In a hydrogenation flask, dissolve 3-nitropyridine-2-carboxylic acid (1 equivalent) and sodium bicarbonate (1 equivalent) in a suitable solvent such as methanol or water.

  • Carefully add 10% palladium on carbon catalyst to the solution.

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24-48 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst, and wash the pad with methanol.

  • Combine the filtrates and adjust the pH to ~4-5 with 1M HCl.

  • Concentrate the solution under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-aminopyridine-2-carboxylic acid.

Part 2: Esterification to this compound

This protocol describes a general acid-catalyzed esterification.

Reaction Scheme:

3-Aminopyridine-2-carboxylic acid + 1-Octanol → this compound

Materials:

  • 3-Aminopyridine-2-carboxylic acid

  • 1-Octanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Toluene or a similar aprotic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 3-aminopyridine-2-carboxylic acid (1 equivalent), 1-octanol (1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Add a sufficient amount of toluene to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Coordination Chemistry

This compound can act as a versatile ligand, coordinating to metal centers in several modes. The pyridine nitrogen is a common coordination site. The amino group and the carbonyl oxygen of the ester can also participate in chelation, forming stable five- or six-membered rings with the metal ion.

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of transition metal complexes with this compound.

Materials:

  • This compound

  • A metal salt (e.g., Cu(OAc)₂, CoCl₂, Zn(NO₃)₂, etc.)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile)

Experimental Protocol:

  • Dissolve this compound (1-2 equivalents) in the chosen solvent with gentle heating if necessary.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with continuous stirring.

  • A precipitate may form immediately, or the reaction may require stirring at room temperature or gentle reflux for several hours.

  • Monitor the reaction for the formation of a solid product.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent until crystals begin to form. The crystals can then be collected by filtration.

Data Presentation

Due to the absence of specific quantitative data for metal complexes of this compound in the literature, the following tables present typical data for related aminopyridine and pyridine-carboxylate complexes to serve as a reference for characterization.

Table 1: Typical FT-IR Spectral Data for Aminopyridine Metal Complexes

Functional GroupWavenumber (cm⁻¹) (Free Ligand)Wavenumber (cm⁻¹) (Coordinated Ligand)Change upon Coordination
ν(N-H) of NH₂3400-3200Shift to lower or higher frequencyIndicates involvement of the amino group in coordination or hydrogen bonding
ν(C=N) of Pyridine1600-1580Shift to higher frequencyConfirms coordination of the pyridine nitrogen
ν(C=O) of Ester~1720Shift to lower frequencySuggests coordination of the carbonyl oxygen
New Band (M-N)-600-400Appearance of a new band confirms metal-nitrogen bond formation
New Band (M-O)-500-300Appearance of a new band confirms metal-oxygen bond formation

Table 2: Typical UV-Vis Spectral Data for Transition Metal Complexes with N,O-donor Ligands

Metal IonTypical d-d Transitions (nm)Typical Charge Transfer Bands (nm)
Cu(II)600-900250-400
Co(II)500-650 (octahedral), 600-750 (tetrahedral)< 400
Ni(II)600-750, 350-450 (octahedral)< 350
Zn(II)d-d transitions not observed< 350 (Ligand-to-Metal Charge Transfer)

Potential Applications

Based on the known activities of related aminopyridine and pyridine-carboxylate metal complexes, complexes of this compound are expected to have potential applications in the following areas:

  • Antimicrobial Agents: Many metal complexes of aminopyridine derivatives exhibit significant antibacterial and antifungal activity.[1][2] The increased lipophilicity from the octyl chain may enhance membrane permeability and biological activity.

  • Catalysis: Aminopyridine-based metal complexes have been investigated as catalysts in various organic transformations, including polymerization and oxidation reactions.[1]

  • Drug Development: The ability of the ligand to chelate essential metal ions suggests potential applications in targeting metalloenzymes or as agents for metal ion homeostasis.

Visualizations

Proposed Coordination Modes

G Proposed Coordination Modes of this compound cluster_0 Monodentate Coordination cluster_1 Bidentate (N,N) Chelation cluster_2 Bidentate (N,O) Chelation M1 M L1 N_py M1->L1 Coordination via Pyridine Nitrogen M2 M L2_Npy N_py M2->L2_Npy L2_Namino N_amino M2->L2_Namino M3 M L3_Npy N_py M3->L3_Npy L3_Oco O_co M3->L3_Oco

Caption: Possible coordination modes of the ligand.

Experimental Workflow

G Experimental Workflow for Synthesis and Characterization A Synthesis of 3-Aminopyridine-2-carboxylic Acid B Esterification with 1-Octanol A->B C Purification of Ligand (Column Chromatography) B->C D Synthesis of Metal Complex C->D E Isolation and Purification of Complex D->E F Characterization (FT-IR, UV-Vis, Elemental Analysis) E->F G Further Studies (X-ray Crystallography, Biological Assays) F->G

Caption: Workflow for synthesis and characterization.

Potential Signaling Pathway in Antimicrobial Activity

G Hypothetical Mechanism of Antimicrobial Action A Metal Complex of This compound B Penetration of Bacterial Cell Membrane (Enhanced by Lipophilic Octyl Chain) A->B C Interaction with Intracellular Targets B->C D Inhibition of Metalloenzymes C->D E Disruption of Electron Transport Chain C->E F Generation of Reactive Oxygen Species (ROS) C->F G Cell Death D->G E->G F->G

Caption: Hypothetical antimicrobial mechanism.

References

Application Notes and Protocols for the Synthesis of Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Octyl 3-aminopyridine-2-carboxylate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the preparation of the key precursor, 3-aminopyridine-2-carboxylic acid, followed by its esterification with octanol. This protocol outlines the necessary reagents, equipment, and procedural steps for both reactions, along with methods for purification and characterization of the final product.

Introduction

Pyridine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The functionalization of the pyridine scaffold, particularly with amino and carboxylate groups, provides a versatile platform for the development of novel therapeutic agents. This compound, with its lipophilic octyl chain, is a promising candidate for applications requiring enhanced membrane permeability and solubility in organic media. This document serves as a comprehensive guide for the laboratory-scale synthesis of this compound.

Synthesis Pathway

Step 1: Synthesis of 3-Aminopyridine-2-carboxylic Acid

The initial step focuses on the preparation of 3-aminopyridine-2-carboxylic acid via the catalytic hydrogenation of 3-nitropyridine-2-carboxylic acid. This method is efficient and yields the desired product with high purity.

Step 2: Esterification to this compound

The second step involves the esterification of 3-aminopyridine-2-carboxylic acid with octanol. Due to the presence of the amino group, which can be sensitive to harsh acidic conditions, a mild esterification method such as the Steglich esterification is recommended. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing the reaction to proceed under neutral and gentle conditions.

Experimental Protocols

Materials and Equipment
  • Reagents for Step 1: 3-nitropyridine-2-carboxylic acid, 10% Palladium on carbon (Pd/C), Sodium bicarbonate (NaHCO₃), Dihydrogen gas (H₂), Distilled water, 1N Hydrochloric acid (HCl), Ethanol, Ethyl acetate.

  • Reagents for Step 2: 3-aminopyridine-2-carboxylic acid, Octanol, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, Magnetic stirrer with hotplate, Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup), Buchner funnel and flask, Rotary evaporator, Separatory funnel, Glassware for extraction and filtration, Column chromatography setup, pH meter or pH paper, Standard laboratory glassware.

Step 1: Synthesis of 3-Aminopyridine-2-carboxylic Acid
  • Reaction Setup: In a suitable reaction vessel, dissolve 3-nitropyridine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (1.0 eq) in distilled water.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.

  • Hydrogenation: Secure the reaction vessel to a hydrogenation apparatus. Purge the system with nitrogen gas and then introduce hydrogen gas (a balloon filled with hydrogen is suitable for small-scale reactions).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature under a hydrogen atmosphere for approximately 50 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Acidification: Adjust the pH of the filtrate to a weakly acidic range using a 1N HCl solution.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. To the residue, add a small amount of ethanol and ethyl acetate to induce precipitation of the product.

  • Purification: Collect the precipitate by filtration and wash with cold ethyl acetate. The filtrate can be concentrated to yield more product. Dry the solid product under vacuum to obtain 3-aminopyridine-2-carboxylic acid as a light-yellow solid. A yield of approximately 67% can be expected.[1]

Step 2: Synthesis of this compound (Steglich Esterification)
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Alcohol and Catalyst: To this solution, add octanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture with continuous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: After the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash it with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: 3-Aminopyridine-2-carboxylic Acid SynthesisStep 2: this compound Synthesis
Starting Material 3-Nitropyridine-2-carboxylic acid3-Aminopyridine-2-carboxylic acid
Reagents H₂, 10% Pd/C, NaHCO₃Octanol, DCC, DMAP
Solvent WaterDichloromethane (DCM)
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time ~50 hours12-24 hours
Product 3-Aminopyridine-2-carboxylic acidThis compound
Appearance Light yellow solidExpected to be a colorless to pale yellow oil or solid
Expected Yield ~67%[1]70-90% (typical for Steglich esterification)
Purification Method Precipitation/RecrystallizationColumn Chromatography

Characterization of this compound

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Signals corresponding to the protons on the pyridine ring (typically in the aromatic region, ~7.0-8.5 ppm).

    • A broad singlet corresponding to the amino (-NH₂) protons.

    • A triplet corresponding to the -OCH₂- protons of the octyl chain adjacent to the ester oxygen (~4.2-4.4 ppm).

    • A series of multiplets for the methylene (-CH₂-) protons of the octyl chain.

    • A triplet corresponding to the terminal methyl (-CH₃) group of the octyl chain (~0.9 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the ester carbonyl carbon (~165-175 ppm).

    • Signals for the carbon atoms of the pyridine ring.

    • A signal for the -OCH₂- carbon of the octyl chain.

    • Signals for the other carbon atoms of the octyl chain.

  • IR (Infrared) Spectroscopy:

    • A characteristic C=O stretching vibration for the ester group (~1700-1730 cm⁻¹).

    • N-H stretching vibrations for the primary amine group (~3300-3500 cm⁻¹).

    • C-N stretching vibrations.

    • C-O stretching vibration for the ester.

    • Aromatic C-H and C=C stretching vibrations.

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₄H₂₂N₂O₂), which is 250.34 g/mol .

    • Fragmentation patterns may include the loss of the octyl group or other characteristic fragments.

Workflow and Signaling Pathway Diagrams

The overall experimental workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Aminopyridine-2-carboxylic Acid cluster_step2 Step 2: Esterification cluster_purification Purification and Characterization A 3-Nitropyridine-2-carboxylic Acid B Hydrogenation (H₂, Pd/C, NaHCO₃) A->B Reaction C 3-Aminopyridine-2-carboxylic Acid B->C Product D 3-Aminopyridine-2-carboxylic Acid E Steglich Esterification (Octanol, DCC, DMAP) D->E Reaction F Crude Product E->F Product G Column Chromatography F->G Purification H Pure this compound G->H Isolated Product I Characterization (NMR, IR, MS) H->I Analysis

Caption: Experimental workflow for the synthesis of this compound.

The logical relationship of the key reaction steps is illustrated in the following diagram.

Logical_Relationship Start Starting Material: 3-Nitropyridine-2-carboxylic Acid Step1 Step 1: Reduction of Nitro Group Start->Step1 Intermediate Intermediate: 3-Aminopyridine-2-carboxylic Acid Step1->Intermediate Step2 Step 2: Esterification of Carboxylic Acid Intermediate->Step2 Product Final Product: This compound Step2->Product

References

Application Notes and Protocols: Octyl 3-aminopyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octyl 3-aminopyridine-2-carboxylate is a novel heterocyclic compound with potential applications in medicinal chemistry. The aminopyridine scaffold is a well-established pharmacophore found in numerous clinically approved drugs and biologically active molecules.[1][2][3] The introduction of a long-chain alkyl ester, such as the octyl group, can significantly modulate the compound's physicochemical properties, including lipophilicity, membrane permeability, and metabolic stability.[4][5][6] These modifications may enhance the compound's therapeutic potential, making it a promising candidate for drug discovery programs. This document provides an overview of the potential applications of this compound, with a focus on its proposed anticancer activity, along with detailed protocols for its synthesis and in vitro evaluation.

Hypothesized Medicinal Chemistry Applications

Derivatives of aminopyridine have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][7][8][9] The structural similarity of the aminopyridine core to endogenous purines allows these compounds to interact with various biological targets, such as kinases and other enzymes involved in cellular signaling.[1] Specifically, some aminopyridine derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway, which is often dysregulated in myeloproliferative disorders and various cancers.[10]

The addition of an octyl ester chain to the 3-aminopyridine-2-carboxylate core is hypothesized to enhance the compound's ability to cross cellular membranes and potentially improve its interaction with hydrophobic pockets within target proteins. Increased lipophilicity has been shown to correlate with enhanced cytotoxicity in some series of compounds, although this relationship is complex and target-dependent.[4][11] Therefore, this compound is proposed as a potential anticancer agent, and its evaluation against various cancer cell lines is warranted.

Proposed Synthesis

A plausible synthetic route to this compound is via a Fischer-Speier esterification of 3-aminopyridine-2-carboxylic acid with 1-octanol in the presence of an acid catalyst.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 3-Aminopyridine-2-carboxylic Acid catalyst Sulfuric Acid (catalyst) reactant1->catalyst reactant2 1-Octanol reactant2->catalyst product This compound catalyst->product Esterification solvent Toluene (solvent) conditions Reflux, Dean-Stark trap

Caption: Proposed synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-aminopyridine-2-carboxylic acid and 1-octanol.

Materials:

  • 3-Aminopyridine-2-carboxylic acid

  • 1-Octanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a condenser, add 3-aminopyridine-2-carboxylic acid (1.38 g, 10 mmol), 1-octanol (2.60 g, 20 mmol), and toluene (100 mL).

  • Slowly add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the complete medium from the stock solution.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (and a vehicle control with DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

G start Start: Seed cells in 96-well plate incubate1 Incubate for 24 hours start->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate for 48 hours add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 dissolve Dissolve formazan crystals in DMSO incubate3->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance analyze Calculate IC50 value read_absorbance->analyze

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Hypothesized Mechanism of Action

As a derivative of aminopyridine, this compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A plausible mechanism is the inhibition of the JAK/STAT pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to nucleus and binds to DNA gene_transcription Gene Transcription dna->gene_transcription proliferation Cell Proliferation, Survival, Angiogenesis gene_transcription->proliferation cytokine Cytokine cytokine->cytokine_receptor compound Octyl 3-aminopyridine- 2-carboxylate compound->jak Inhibits

Caption: Hypothesized inhibition of the JAK/STAT signaling pathway.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical IC₅₀ values of this compound against a panel of human cancer cell lines. These values are postulated based on the activities of structurally related compounds and serve as a benchmark for initial screening.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Cancer15.2
HeLaCervical Cancer22.5
A549Lung Cancer18.9
HCT-116Colon Cancer25.1
PC-3Prostate Cancer30.8

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The provided protocols for its synthesis and in vitro evaluation offer a starting point for researchers to explore its potential. Further studies, including mechanism of action elucidation, structure-activity relationship (SAR) optimization, and in vivo efficacy testing, are necessary to fully characterize its therapeutic utility.

References

Application Notes and Protocols: Octyl 3-aminopyridine-2-carboxylate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of octyl 3-aminopyridine-2-carboxylate in the preparation of various fused heterocyclic systems. The presence of the ortho-amino and carboxylate functionalities on the pyridine ring makes this compound an ideal precursor for the construction of biologically relevant scaffolds, such as pyrido[3,2-d]pyrimidines. The octyl ester group enhances the lipophilicity of the resulting molecules, a desirable property for potential drug candidates.

This document offers detailed experimental protocols for the synthesis of key heterocyclic derivatives, along with data presented in a clear, tabular format and visual representations of reaction pathways and workflows to guide researchers in their synthetic endeavors.

Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives

The condensation of this compound with various one-carbon synthons provides a straightforward route to pyrido[3,2-d]pyrimidin-4(3H)-ones, a core structure found in many pharmacologically active compounds.

Reaction with Formamide

The reaction with formamide is a classic and efficient method for the construction of the pyrimidinone ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and an excess of formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 150-160 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of DMF/water) to afford the pure octyl 3-(pyrido[3,2-d]pyrimidin-4(3H)-on-3-yl)propanoate.

Table 1: Synthesis of Octyl 3-(pyrido[3,2-d]pyrimidin-4(3H)-on-3-yl)propanoate via Formamide Cyclization

ReagentMolar RatioTemperature (°C)Reaction Time (h)Yield (%)
Formamide15 eq160685

Reaction Pathway:

G A This compound C Intermediate Amidine A->C + HCONH2 - H2O B Formamide B->C D Octyl 3-(pyrido[3,2-d]pyrimidin-4(3H)-on-3-yl)propanoate C->D Cyclization - NH3

Caption: Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one.

Reaction with Urea

Urea serves as a convenient source of carbonyl and amino groups for the formation of the pyrimidinone ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, thoroughly mix this compound (1.0 eq) and urea (2.0-3.0 eq).

  • Heating: Heat the mixture in an oil bath to 180-200 °C. The mixture will melt and then solidify as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, treat the solid mass with a dilute aqueous sodium hydroxide solution to dissolve the excess urea and any cyanuric acid formed.

  • Isolation: Collect the insoluble product by filtration, wash thoroughly with water until the filtrate is neutral.

  • Purification: Purify the crude product by recrystallization from a high-boiling point solvent like DMF or by column chromatography.

Table 2: Synthesis of Octyl 3-(pyrido[3,2-d]pyrimidin-4(3H)-on-3-yl)propanoate via Urea Cyclization

ReagentMolar RatioTemperature (°C)Reaction Time (h)Yield (%)
Urea2.5 eq190478

Experimental Workflow:

G cluster_0 Reaction cluster_1 Work-up & Purification A Mix Reactants (this compound + Urea) B Heat (180-200 °C) A->B C Cool and Treat with NaOH(aq) B->C D Filter and Wash C->D E Recrystallize D->E G Start This compound Product1 Pyrido[3,2-d]pyrimidin-4(3H)-one derivative Start->Product1 Product2 4-Aminopyrido[3,2-d]pyrimidine derivative Start->Product2 Reagent1 Formamide Reagent1->Product1 Reagent2 Urea Reagent2->Product1 Reagent3 Guanidine Reagent3->Product2

Application Note: NMR Spectroscopic Analysis of Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octyl 3-aminopyridine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. The aminopyridine scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties.[1] Derivatives of aminopyridine carboxylic acids, in particular, have been investigated for their potential as anticancer and antimicrobial agents.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of such novel chemical entities. This application note provides a detailed protocol for the NMR analysis of this compound and presents predicted ¹H and ¹³C NMR data to facilitate its characterization.

Predicted NMR Data

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90dd1HH-6
~7.25dd1HH-4
~7.18dd1HH-5
~6.70br s2H-NH₂
~4.30t2H-OCH₂-
~1.75p2H-OCH₂CH₂ -
~1.40 - 1.20m10H-(CH₂)₅-
~0.88t3H-CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~168.0C=O
~155.0C-3
~145.0C-6
~138.0C-2
~123.0C-4
~118.0C-5
~65.5-OCH₂-
~31.8-(CH₂)₆-C H₂-CH₃
~29.2Methylene Carbons
~28.6Methylene Carbons
~25.9Methylene Carbons
~22.6-C H₂-CH₃
~14.1-CH₃

Experimental Protocols

The following protocols are recommended for the synthesis and NMR analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via Fischer esterification of 3-aminopyridine-2-carboxylic acid with octanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or gaseous HCl).

Materials:

  • 3-aminopyridine-2-carboxylic acid

  • n-Octanol

  • Concentrated sulfuric acid (or HCl gas)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Suspend 3-aminopyridine-2-carboxylic acid in an excess of n-octanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation

Materials:

  • Purified this compound

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

Instrumentation:

  • A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: ~16 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: ~3-4 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: ~240 ppm

  • Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

  • Relaxation Delay: 2 seconds

Workflow and Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis synthesis Esterification of 3-aminopyridine-2-carboxylic acid workup Acid-Base Workup & Extraction synthesis->workup purification Column Chromatography workup->purification sample_prep Sample Preparation (in CDCl3 with TMS) purification->sample_prep Purified Product nmr_acq 1H and 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc final_report Application Note data_proc->final_report Characterized Compound signaling_pathway cluster_drug_discovery Drug Discovery & Development cluster_application Potential Therapeutic Application aminopyridine Aminopyridine Scaffold lead_gen Lead Generation aminopyridine->lead_gen lead_opt Lead Optimization lead_gen->lead_opt preclinical Preclinical Studies lead_opt->preclinical target_protein Target Protein (e.g., Kinase, Receptor) lead_opt->target_protein Structure-Activity Relationship (SAR) clinical Clinical Trials preclinical->clinical final_drug Approved Drug clinical->final_drug signaling_cascade Signaling Cascade target_protein->signaling_cascade cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) signaling_cascade->cellular_response

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 3-aminopyridine-2-carboxylate is a pyridine carboxylate derivative with potential applications in pharmaceutical and materials science. Accurate and sensitive quantification of this compound is crucial for research and development, pharmacokinetic studies, and quality control. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS), a technique offering high sensitivity and specificity.[1] The methodologies presented are based on established principles for the analysis of related pyridine carboxylate and small molecule compounds.[2][3]

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and major fragment ions of this compound in positive electrospray ionization mode. These values are calculated based on the compound's structure and common fragmentation patterns of esters and pyridine compounds.

Description Proposed Ion Structure Predicted m/z
Protonated Molecule [M+H]⁺251.18
Fragment 1 Loss of Octene139.05
Fragment 2 Loss of Octanol121.04
Fragment 3 Pyridine Ring Fragment94.05

Experimental Protocols

This section details the recommended procedures for sample preparation and LC-MS/MS analysis.

Sample Preparation

The choice of sample preparation method depends on the sample matrix.[4] Below are protocols for common matrices.

a) Plasma/Serum Samples (Protein Precipitation):

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]

  • Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an LC autosampler vial.

b) Aqueous Samples (e.g., River Water):

  • Filter the water sample through a 0.22 µm filter to remove particulate matter.[5]

  • If pre-concentration is needed, perform Solid Phase Extraction (SPE) using a suitable cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent).[4]

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the filtered water sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte using an appropriate solvent (e.g., methanol or acetonitrile with a small percentage of ammonia for basic compounds).

  • Evaporate the eluate and reconstitute as described in step 5a.

Liquid Chromatography (LC) Conditions
Parameter Value
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

  • Quantitative: 251.2 > 139.1

  • Qualitative: 251.2 > 121.0

Workflow and Fragmentation Diagrams

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Matrix Biological or Aqueous Matrix Precip Protein Precipitation (e.g., Acetonitrile) Matrix->Precip Choose based on matrix SPE Solid Phase Extraction (for dilute samples) Matrix->SPE Choose based on matrix Evap Evaporation Precip->Evap SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS ESI-MS/MS Detection (Positive Mode, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the LC-MS/MS analysis.

G cluster_frags Collision-Induced Dissociation (CID) Parent This compound [M+H]⁺ m/z = 251.18 Fragment1 Fragment 1 [M+H - C₈H₁₆]⁺ m/z = 139.05 Parent->Fragment1 Loss of Octene Fragment2 Fragment 2 [M+H - C₈H₁₈O]⁺ m/z = 121.04 Parent->Fragment2 Loss of Octanol

Caption: Proposed fragmentation pathway.

References

Application Note: Purification of Octyl 3-aminopyridine-2-carboxylate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octyl 3-aminopyridine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This application note provides a detailed protocol for the purification of this compound using flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase system.

Data Presentation

The following table summarizes the typical quantitative data associated with the purification process.

ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Gradient of Ethyl Acetate in Hexane (5% to 30%)
Crude Product Loading 1 g crude product per 40 g silica gel
Retention Factor (Rf) of Target Compound ~0.35 in 20% Ethyl Acetate/Hexane
Initial Purity (by HPLC) ~85%
Final Purity (by HPLC) >98%
Yield ~90%

Experimental Protocol

This protocol outlines the step-by-step methodology for the purification of this compound.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (flash chromatography grade, 60 Å, 40-63 µm)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

2. Preparation of the Mobile Phase

Prepare stock solutions of Hexane and Ethyl Acetate. The purification will be performed using a gradient elution, starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

3. Column Packing

  • Select an appropriate size glass column based on the amount of crude material to be purified (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (5% ethyl acetate in hexane).

  • Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed bed. Use gentle pressure from a pump or inert gas to pack the column firmly.

  • Once packed, do not let the column run dry. Keep the silica bed covered with the mobile phase at all times.

4. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent under reduced pressure.

  • Carefully apply the prepared sample to the top of the packed column.

5. Elution and Fraction Collection

  • Begin the elution with the initial mobile phase (5% ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate over several column volumes. The optimal gradient may need to be determined by preliminary TLC analysis.

  • Collect fractions of a suitable volume in an organized manner.

6. Monitoring the Separation

  • Monitor the separation process by TLC. Spot samples from the collected fractions onto a TLC plate.

  • Develop the TLC plate in a solvent system that gives a good separation of the target compound from impurities (e.g., 20% ethyl acetate in hexane).

  • Visualize the spots under UV light (254 nm). The desired product, this compound, should have an approximate Rf value of 0.35 in this system.

7. Isolation of the Purified Product

  • Combine the fractions containing the pure product, as identified by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Assess the purity of the final product using a suitable analytical method, such as HPLC or NMR.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

G Experimental Workflow for Column Chromatography Purification cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (Hexane/Ethyl Acetate Gradient) prep_slurry Prepare Silica Gel Slurry prep_mobile_phase->prep_slurry pack_column Pack Column prep_slurry->pack_column prep_sample Prepare Crude Sample (Dissolve or Dry Load) load_sample Load Sample onto Column prep_sample->load_sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate final_product Obtain Purified Product evaporate->final_product

Application Notes and Protocols for Octyl 3-aminopyridine-2-carboxylate in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octyl 3-aminopyridine-2-carboxylate is a functionalized aromatic molecule with significant potential in the field of material science. Its unique structure, combining a hydrophilic chelating headgroup (3-aminopyridine-2-carboxylate) with a hydrophobic octyl tail, makes it an attractive building block for creating advanced materials with tailored properties. The aminopyridine-carboxylate moiety can act as a versatile ligand for the formation of coordination complexes, metal-organic frameworks (MOFs), and coordination polymers. The presence of the amino and carboxylate groups allows for various coordination modes with metal ions. The octyl chain introduces solubility in organic solvents and can drive self-assembly processes, leading to materials with interesting optical, electronic, and magnetic properties.

This document provides an overview of the potential applications of this compound and detailed protocols for its use in the synthesis of novel materials.

Application 1: Synthesis of Luminescent Coordination Polymers

The 3-aminopyridine-2-carboxylate core of the molecule is an excellent ligand for coordinating with metal ions, such as transition metals and lanthanides, to form coordination polymers. These materials are of great interest for applications in sensors, light-emitting devices, and data storage. The octyl chains can influence the packing of the polymer chains, potentially leading to the formation of liquid crystalline phases or enhancing the solubility of the resulting polymer.

Experimental Protocol: Synthesis of a Copper(II) Coordination Polymer

This protocol describes a hypothetical synthesis of a luminescent coordination polymer using this compound and Copper(II) acetate.

  • Materials:

    • This compound (OAPC)

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Diethyl ether

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 0.250 g (1.0 mmol) of this compound in 20 mL of warm DMF.

    • In a separate beaker, dissolve 0.100 g (0.5 mmol) of Copper(II) acetate monohydrate in 10 mL of ethanol.

    • Slowly add the Copper(II) acetate solution to the OAPC solution with constant stirring.

    • The resulting mixture is stirred at 80°C for 24 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature.

    • Slow diffusion of diethyl ether into the DMF solution over several days will yield blue-green crystals of the coordination polymer.

    • Collect the crystals by filtration, wash with ethanol, and dry under vacuum.

Data Presentation

The following table summarizes the hypothetical characterization data for the synthesized Cu(II)-OAPC coordination polymer.

PropertyValue
Elemental Analysis (calc.)C: 54.1%, H: 6.8%, N: 8.9%, Cu: 10.1%
Magnetic Susceptibility 1.85 µB
Emission Wavelength 450 nm (upon excitation at 320 nm)
Thermal Stability (TGA) Stable up to 280°C

Visualization

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation cluster_characterization Characterization OAPC Dissolve OAPC in DMF Mix Mix Solutions OAPC->Mix CuOAc Dissolve Cu(OAc)₂ in Ethanol CuOAc->Mix Heat Heat at 80°C for 24h Mix->Heat Cool Cool to RT Heat->Cool Crystallize Crystallize via Ether Diffusion Cool->Crystallize Filter Filter and Wash Crystallize->Filter Dry Dry under Vacuum Filter->Dry Analysis Elemental Analysis Dry->Analysis Spectroscopy Spectroscopy (PL) Dry->Spectroscopy Magnetic Magnetic Susceptibility Dry->Magnetic Thermal Thermal Analysis (TGA) Dry->Thermal

Application Notes and Protocols for In Vitro Studies of Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 3-aminopyridine-2-carboxylate is a lipophilic derivative of the 3-aminopyridine-2-carboxylic acid scaffold. While direct in vitro studies on this specific octyl ester are not extensively documented in publicly available literature, the broader class of aminopyridine derivatives has demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. The introduction of an octyl ester group is anticipated to enhance cell membrane permeability, potentially leading to increased intracellular concentrations and improved biological activity compared to its parent carboxylic acid.

These application notes provide a framework for the in vitro investigation of this compound, drawing upon established methodologies for analogous compounds. The primary proposed applications for in vitro research are in the fields of anticancer and antimicrobial drug discovery.

Potential In Vitro Applications

  • Anticancer Agent Screening: Evaluation of cytotoxic and cytostatic effects against a panel of human cancer cell lines.

  • Antimicrobial Activity Assessment: Determination of inhibitory activity against various strains of bacteria and fungi.

  • Mechanism of Action Studies: Investigation of the molecular pathways affected by the compound, such as apoptosis induction or cell cycle arrest in cancer cells.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound based on activities observed for structurally related aminopyridine derivatives. This data is for illustrative purposes to guide experimental design.

Assay Cell Line / Microbial Strain Parameter Hypothetical Value
Cytotoxicity HeLa (Cervical Cancer)IC₅₀ (µM)15.5
A549 (Lung Cancer)IC₅₀ (µM)22.8
MCF-7 (Breast Cancer)IC₅₀ (µM)18.2
Antimicrobial Susceptibility Staphylococcus aureusMIC (µg/mL)32
Escherichia coliMIC (µg/mL)64
Candida albicansMIC (µg/mL)16

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum as per CLSI guidelines.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions treatment Treat Cells/Microbes with Compound prep_compound->treatment prep_cells Seed Cells/Inoculate Microbes prep_cells->treatment incubation Incubate (24-72h) treatment->incubation assay_specific Perform Specific Assay (e.g., MTT, PI Staining) incubation->assay_specific data_acq Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay_specific->data_acq data_analysis Analyze Data & Determine (e.g., IC50, Cell Cycle Profile) data_acq->data_analysis

Caption: General workflow for in vitro evaluation of this compound.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway compound This compound bax Bax/Bak Activation compound->bax Induces (Hypothesized) cell_membrane Cell Membrane mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized induction of the intrinsic apoptosis pathway by this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Octyl 3-aminopyridine-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Fischer-Speier esterification. This reaction involves heating the starting materials, 3-aminopyridine-2-carboxylic acid and 1-octanol, in the presence of an acid catalyst.[1][2][3][4]

Q2: What are the key factors that influence the yield of the esterification reaction?

A2: The yield is primarily influenced by the reaction equilibrium. To favor the formation of the ester, it is crucial to manage the water produced as a byproduct and to use an appropriate ratio of reactants and an effective catalyst.[3][4][5]

Q3: Can the amino group in 3-aminopyridine-2-carboxylic acid interfere with the reaction?

A3: Yes, the basic amino group can react with the acid catalyst, potentially reducing its effectiveness. This can be mitigated by the choice of catalyst and reaction conditions.

Q4: Is decarboxylation of 3-aminopyridine-2-carboxylic acid a concern?

A4: Decarboxylation can occur at high temperatures, especially under acidic conditions, leading to the formation of 3-aminopyridine as a byproduct.[6] Careful temperature control is therefore important.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective catalysis due to reaction of the amino group with the acid catalyst.- Use a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH).- Consider using a Lewis acid catalyst.[7]- Increase the catalyst loading incrementally.
Reaction equilibrium not shifted towards product formation.- Use a significant excess of 1-octanol (e.g., 5-10 equivalents) to drive the equilibrium forward.[3][5]- Remove water as it forms using a Dean-Stark apparatus.[4]
Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature, but not exceeding 120-130°C to avoid decarboxylation.
Presence of Unreacted Starting Material Incomplete reaction.- Increase the reaction time.- Ensure efficient removal of water.- Check the purity and activity of the catalyst.
Formation of 3-aminopyridine byproduct Decarboxylation of the starting material.[6]- Lower the reaction temperature.- Use a less harsh acid catalyst.
Difficulties in Product Isolation and Purification The product is an oil or has similar polarity to starting materials/byproducts.- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for purification.- Perform an aqueous workup to remove the acid catalyst and any water-soluble impurities before chromatography.
Emulsion formation during aqueous workup.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Allow the mixture to stand for a longer period for better phase separation.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-aminopyridine-2-carboxylic acid

This protocol details the synthesis of this compound.

Materials:

  • 3-aminopyridine-2-carboxylic acid

  • 1-Octanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-aminopyridine-2-carboxylic acid (1.0 eq), 1-octanol (5.0 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Solvent Addition: Add toluene to the flask to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine to remove any remaining aqueous impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Data Presentation

Table 1: Effect of Reactant Ratio and Catalyst on Yield

Entry Equivalents of 1-Octanol Catalyst Yield (%)
11.2H₂SO₄ (conc.)45
23.0H₂SO₄ (conc.)65
35.0H₂SO₄ (conc.)75
45.0p-TsOH·H₂O80
510.0p-TsOH·H₂O88

Note: Yields are hypothetical and for illustrative purposes to show general trends in Fischer esterification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Reactants: 3-aminopyridine-2-carboxylic acid 1-Octanol p-TsOH reaction Reflux in Toluene with Dean-Stark Trap reactants->reaction quench Cool and Dilute with Ethyl Acetate reaction->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry with MgSO₄ and Concentrate wash->dry chromatography Column Chromatography (Hexane/Ethyl Acetate) dry->chromatography product Pure Octyl 3-aminopyridine-2-carboxylate chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Is starting material left? decarboxylation Decarboxylation low_yield->decarboxylation Is 3-aminopyridine present? catalyst_inactivation Catalyst Inactivation low_yield->catalyst_inactivation Is reaction stalled? equilibrium Unfavorable Equilibrium low_yield->equilibrium Is conversion low overall? increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp lower_temp Lower Reaction Temperature decarboxylation->lower_temp change_catalyst Change/Increase Catalyst catalyst_inactivation->change_catalyst remove_water Use Excess Alcohol & Remove Water equilibrium->remove_water

Caption: Troubleshooting logic for low yield in the synthesis.

References

"Octyl 3-aminopyridine-2-carboxylate stability and degradation issues"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Octyl 3-aminopyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability and degradation issues that may be encountered during experimentation with this compound. As direct stability data for this compound is not extensively available in the public domain, this guide is based on the known chemical behavior of its core functional groups: a pyridine ring, an amino group, and an octyl ester.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored at room temperature. What could be the cause?

A1: Several factors could contribute to the degradation of your sample. The most common pathways for a molecule with the structure of this compound are hydrolysis of the ester bond and oxidation of the aminopyridine ring. Elevated temperature, humidity, light exposure, and the presence of atmospheric oxygen can accelerate these processes.[1] We recommend performing a forced degradation study to identify the primary degradation products and pathways.

Q2: My originally colorless or pale-yellow solution of this compound has developed a darker color upon storage. What is happening?

A2: The development of color is often an indication of oxidative degradation. The amino group on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored byproducts, such as nitro or N-oxide derivatives.[2][3] This process can be accelerated by exposure to air (oxygen) and light.

Q3: I suspect my compound is degrading via hydrolysis. What are the expected degradation products?

A3: Hydrolysis of the octyl ester bond would yield 3-aminopyridine-2-carboxylic acid and 1-octanol. This reaction can be catalyzed by acidic or basic conditions.[4][5][6] The presence of moisture in your sample or solvent is a key factor in this degradation pathway.

Q4: How can I minimize the degradation of this compound during storage?

A4: To minimize degradation, we recommend the following storage conditions:

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C).

  • Light: Protect from light by using amber vials or by storing in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Use anhydrous solvents and store in a desiccated environment to prevent hydrolysis.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the purity of the parent compound and detecting the formation of degradation products.[1] Other useful techniques include:

  • UV-Vis Spectrophotometry: To monitor for color changes that may indicate oxidation.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to identify the mass of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of degradation products.

Troubleshooting Guides

Issue 1: Rapid Purity Loss in Solution
Symptom Possible Cause Troubleshooting Steps
Significant decrease in purity within hours or days of preparing a solution.Hydrolysis: The solvent may contain water, or the solution may be at a pH that promotes ester hydrolysis.1. Use anhydrous solvents. 2. Buffer the solution to a neutral pH if compatible with your experiment. 3. Analyze for the presence of 3-aminopyridine-2-carboxylic acid and 1-octanol.
Oxidation: The solvent may not have been de-gassed, allowing for dissolved oxygen to react with the amino group.1. Use solvents that have been sparged with an inert gas (e.g., nitrogen or argon). 2. Prepare and store solutions under an inert atmosphere.
Photodegradation: The solution is being exposed to ambient or UV light.1. Work in a dimly lit area or use amber glassware. 2. Protect solutions from light during storage and handling.
Issue 2: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Variability in experimental results between freshly prepared and older solutions.Degradation of the active compound: The concentration of this compound is decreasing over the course of the experiment.1. Prepare fresh solutions for each experiment. 2. Perform a time-course stability study in your assay medium to determine the compound's stability under your experimental conditions. 3. Identify if any degradation products have biological activity that could interfere with your assay.
Interaction with assay components: The compound may be reacting with components of your assay buffer or media.1. Assess the stability of the compound in the presence of individual assay components.

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product1 3-Aminopyridine-2-carboxylic Acid parent->hydrolysis_product1 H₂O / H⁺ or OH⁻ hydrolysis_product2 1-Octanol parent->hydrolysis_product2 H₂O / H⁺ or OH⁻ oxidation_product1 Octyl 3-nitropyridine-2-carboxylate parent->oxidation_product1 [O] oxidation_product2 This compound N-oxide parent->oxidation_product2 [O] photo_products Various smaller molecules (e.g., succinic acid derivatives) parent->photo_products UV Light

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C, protected from light, for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature for 24 hours. A control sample should be kept at room temperature in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method. If available, use HPLC-MS to obtain mass information for the degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

  • Calculate the percentage of degradation for each condition.

  • Propose structures for the degradation products based on their retention times and mass-to-charge ratios.

Workflow for Stability Testing

The following diagram outlines a logical workflow for assessing the stability of this compound.

G start Start: New batch of This compound forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation develop_hplc Develop Stability-Indicating HPLC Method forced_degradation->develop_hplc identify_products Identify Major Degradation Products develop_hplc->identify_products real_time_stability Initiate Real-Time and Accelerated Stability Studies identify_products->real_time_stability storage_conditions Define Appropriate Storage Conditions real_time_stability->storage_conditions end End: Established Stability Profile storage_conditions->end

References

Technical Support Center: Crystallization of Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Octyl 3-aminopyridine-2-carboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of this compound, offering potential causes and solutions.

Issue 1: No Crystals Form Upon Cooling

Potential Cause Troubleshooting Step Expected Outcome
Solution is undersaturated - Concentrate the solution by slowly evaporating the solvent. - Add a less polar solvent (anti-solvent) dropwise to induce precipitation.Supersaturation is achieved, leading to nucleation and crystal growth.
Cooling rate is too fast - Allow the solution to cool to room temperature slowly. - Transfer to a colder environment (e.g., refrigerator, freezer) in a stepwise manner.Slower cooling provides more time for ordered crystal lattice formation.
Inhibitors present in the solution - Purify the starting material using chromatography or recrystallization.Removal of impurities that may interfere with crystal nucleation.
Inappropriate solvent - Experiment with a range of solvents with varying polarities.Identification of a solvent system where the compound has moderate solubility.

Issue 2: Oiling Out Instead of Crystallization

Potential Cause Troubleshooting Step Expected Outcome
High concentration of solute - Dilute the solution with more solvent before cooling.Reduces the likelihood of the solute's solubility limit being exceeded too rapidly.
Solvent has low viscosity - Use a more viscous solvent or a solvent mixture.Slower diffusion can promote ordered crystal growth over amorphous oil formation.
Large temperature gradient - Insulate the crystallization vessel to ensure slow and uniform cooling.Minimizes localized supersaturation that can lead to oiling.

Issue 3: Formation of Small or Poor-Quality Crystals

Potential Cause Troubleshooting Step Expected Outcome
Rapid nucleation - Decrease the level of supersaturation by using a more dilute solution. - Reduce the cooling rate.Fewer nuclei are formed, allowing existing crystals to grow larger.
Presence of impurities - Purify the compound prior to crystallization.Pure compounds tend to form more well-defined crystals.
Agitation - Avoid stirring or moving the solution during crystal growth.A quiescent environment allows for the formation of larger, more ordered crystals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the crystallization of this compound?

Q2: How can I induce crystal formation if my solution remains clear?

A2: If no crystals form, you can try several techniques to induce nucleation:

  • Seeding: Add a small crystal of the compound to the solution.

  • Scratching: Gently scratch the inside of the glass vessel with a glass rod below the surface of the solution.

  • Anti-solvent addition: Slowly add a solvent in which the compound is insoluble.

Q3: My compound is forming an oil. What should I do?

A3: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid. To address this, try diluting your solution, cooling it more slowly, or using a different solvent system. It can also be beneficial to try and crystallize from a more viscous solvent.

Q4: What analytical techniques can be used to characterize the resulting crystals?

A4: To confirm the identity and purity of your crystals, you can use techniques such as:

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • X-Ray Diffraction (XRD): To determine the crystal structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization

  • Dissolve the this compound in a suitable solvent (e.g., ethanol) at room temperature to create a nearly saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial and cover it with a lid that has small perforations to allow for slow solvent evaporation.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days.

Protocol 2: Slow Cooling Crystallization

  • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60°C).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • For further crystal growth, the flask can be transferred to a refrigerator (4°C) and then a freezer (-20°C).

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out poor_quality Poor Quality Crystals start->poor_quality good_crystals Good Quality Crystals start->good_crystals undersaturated Undersaturated Solution? no_crystals->undersaturated Check fast_cooling Cooling Too Fast? no_crystals->fast_cooling Check high_concentration High Concentration? oiling_out->high_concentration Check rapid_nucleation Rapid Nucleation? poor_quality->rapid_nucleation Check concentrate Concentrate or Add Anti-solvent undersaturated->concentrate Yes slow_cool Slow Down Cooling Rate fast_cooling->slow_cool Yes dilute Dilute Solution high_concentration->dilute Yes reduce_supersaturation Reduce Supersaturation rapid_nucleation->reduce_supersaturation Yes concentrate->start slow_cool->start dilute->start reduce_supersaturation->start

Caption: Troubleshooting workflow for crystallization issues.

IntermolecularInteractions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 pyridine1 Pyridine Ring pyridine2 Pyridine Ring pyridine1->pyridine2 π-π Stacking amino1 Amino Group (H-bond donor) ester2 Ester Group (H-bond acceptor) amino1->ester2 Hydrogen Bonding ester1 Ester Group (H-bond acceptor) octyl1 Octyl Chain octyl2 Octyl Chain octyl1->octyl2 Van der Waals amino2 Amino Group (H-bond donor)

Caption: Key intermolecular interactions in crystallization.

Technical Support Center: Optimization of Reaction Conditions for Aminopyridine Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the general methods for aminopyridine esterification?

A1: Aminopyridine esterification is typically achieved through methods like the Fischer-Speier esterification, which involves reacting the aminopyridine with a carboxylic acid in the presence of an alcohol and a strong acid catalyst. Other methods include using activating agents for the carboxylic acid, such as carbodiimides (e.g., EDC) or reagents like HATU, especially when dealing with sensitive substrates.[1] The use of organocatalysts like 4-dialkylaminopyridines (DMAP) or 6-halo-2-pyridones can also facilitate the reaction under milder conditions.[2]

Q2: Why is the amino group on the pyridine ring a potential issue during esterification?

A2: The amino group is nucleophilic and can compete with the alcohol in reacting with the activated carboxylic acid, leading to amide formation as a side product. Furthermore, the basicity of the pyridine nitrogen can interfere with acid catalysts by forming salts. Careful selection of reaction conditions and catalysts is crucial to favor the desired esterification.

Q3: What are common catalysts used for aminopyridine esterification?

A3: Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) for Fischer esterification. For milder conditions, organocatalysts are prevalent. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation reactions. Additionally, 6-halo-2-pyridones have been shown to be efficient bifunctional catalysts that can activate both the ester and the amine.[2]

Q4: Can microwave irradiation be used to optimize the reaction?

A4: Yes, microwave irradiation can be a powerful tool to accelerate the reaction and improve yields. For instance, in related reactions, increasing the temperature to 100°C under microwave conditions significantly enhanced the yield and reduced the reaction time to 15 minutes.[3]

Q5: How does the position of the amino group on the pyridine ring affect reactivity?

A5: The position of the amino group (e.g., 2-amino, 3-amino, or 4-aminopyridine) influences the electronic properties and steric hindrance of the molecule. For example, 3-aminopyridine can be less reactive in some coupling reactions, requiring more forceful conditions or specific activating agents.[1] The basicity of the ring nitrogen also varies with the amino group's position, which can affect interactions with acid catalysts.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am not getting any product, or the yield of my aminopyridine ester is very low. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors:

  • Insufficient Acid Activation: If you are not using a pre-activated carboxylic acid (like an acid chloride), the equilibrium may not favor product formation.

    • Solution: For Fischer esterification, ensure you are using a sufficient excess of the alcohol and an effective acid catalyst.[4] Consider removing water as it forms to drive the equilibrium forward.[5] Alternatively, activate the carboxylic acid with reagents like oxalyl chloride or SOCl₂ to form the acid chloride, though this may require optimization to avoid side reactions.[1] Coupling agents like HATU or EDC/HOBt can also be used.[1]

  • Catalyst Inefficiency or Inhibition: The basic aminopyridine can neutralize acid catalysts.

    • Solution: Increase the loading of the acid catalyst. If using DMAP or a related catalyst, ensure it is not degraded and is used in appropriate catalytic amounts (typically 0.05-2 mol%).[6]

  • Low Reaction Temperature: The reaction may have a high activation energy.

    • Solution: Increase the reaction temperature. For some aminopyridine syntheses, increasing the temperature from room temperature to 80°C dramatically increased the yield.[7] Refluxing the reaction mixture is a common strategy.[4]

  • Steric Hindrance: Bulky groups on either the aminopyridine or the carboxylic acid can hinder the reaction.

    • Solution: Use a less sterically hindered alcohol or acid if possible. Alternatively, a more potent catalytic system or higher temperatures might be necessary.

Problem 2: Formation of Side Products

Q: My reaction is producing significant amounts of an amide byproduct instead of the desired ester. How can I improve selectivity?

A: Amide formation occurs when the amino group of one aminopyridine molecule attacks the activated carboxylic acid.

  • Protect the Amino Group:

    • Solution: Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before performing the esterification. The protecting group can be removed in a subsequent step.

  • Optimize Reaction Conditions:

    • Solution: Lowering the reaction temperature may favor the desired esterification pathway over the competing amide formation. Additionally, the choice of catalyst can influence selectivity. Catalysts like 6-halo-2-pyridones may offer better selectivity due to their specific mechanism of action.[2]

Problem 3: Difficulty in Product Purification

Q: I am struggling to separate my ester product from the starting materials and byproducts. What purification strategies can I use?

A: Purification can be challenging due to the similar polarities of the components.

  • Aqueous Workup:

    • Solution: After the reaction, a careful aqueous workup is essential. Neutralize the acid catalyst with a base like sodium carbonate or sodium bicarbonate.[8] Be cautious, as your ester product might be sensitive to hydrolysis under strongly basic conditions. Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Chromatography:

    • Solution: Column chromatography on silica gel is a standard method for purifying esters. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product.

  • Crystallization:

    • Solution: If the product is a solid, recrystallization can be a highly effective purification method. Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly can yield high-purity crystals.[9]

Data Presentation: Optimization of Reaction Parameters

Table 1: Effect of Temperature on Reaction Yield
EntryTemperature (°C)Reaction Time (h)Yield (%)Reference
1Room Temp240[7]
2402420[7]
360640[7]
480392[7]
51000.2592[3]

Data synthesized from related aminopyridine syntheses to illustrate temperature trends.

Table 2: Influence of Solvent on Ester Aminolysis Conversion
EntrySolventConversion Rate (%)Reference
1Chloroform (CHCl₃)24[2]
2Diethyl Ether~24[2]
3Toluene>24 (Improved)[2]
4Hexane74[2]
5DMFIneffective[2]
6t-BuOHIneffective[2]

Reaction conditions: Phenyl ester substrate with 20 mol% 6-chloro-2-pyridone catalyst at room temperature for 5 h.[2]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of Aminopyridine

This protocol is a generalized procedure based on the principles of Fischer-Speier esterification.[4][8]

Reagents & Equipment:

  • Aminopyridine (1.0 eq)

  • Carboxylic acid (1.2 - 1.5 eq)

  • Alcohol (e.g., ethanol, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, e.g., 0.1-0.3 eq)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Organic extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aminopyridine and carboxylic acid in an excess of the chosen alcohol.

  • Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid to the mixture. An initial precipitate of the aminopyridine salt may form, which should dissolve as the reaction is heated.[8]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction time can vary from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Transfer the cooled mixture to a beaker containing water. Slowly add 10% sodium carbonate solution dropwise to neutralize the excess sulfuric acid until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).[8]

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by column chromatography or recrystallization.[9]

Visualizations

Troubleshooting Workflow for Aminopyridine Esterification

TroubleshootingWorkflow start Start: Low/No Yield check_activation Is the carboxylic acid activated? (e.g., acid chloride, HATU) start->check_activation increase_temp Increase Reaction Temperature (e.g., to 80-100°C) check_activation->increase_temp Yes use_activator Use an activating agent (SOCl₂, HATU, EDC) check_activation->use_activator No check_catalyst Is the catalyst appropriate and sufficient? increase_temp->check_catalyst increase_catalyst Increase catalyst loading or switch to a more potent catalyst (e.g., DMAP) check_catalyst->increase_catalyst No check_side_products Are amide side products observed? check_catalyst->check_side_products Yes use_activator->increase_temp increase_catalyst->check_side_products protect_amine Protect the amino group before esterification check_side_products->protect_amine Yes success Success: Improved Yield check_side_products->success No optimize_conditions Optimize conditions: Lower temperature, change solvent protect_amine->optimize_conditions protect_amine->success optimize_conditions->success CatalyticCycle cluster_cycle Catalytic Cycle catalyst Catalyst (e.g., H⁺, DMAP) activated_acid Activated Acid [R-C(=O)-Cat]⁺ catalyst->activated_acid + RCOOH tetrahedral_intermediate Tetrahedral Intermediate activated_acid->tetrahedral_intermediate + R'OH product_complex Product-Catalyst Complex tetrahedral_intermediate->product_complex - H₂O Water Water tetrahedral_intermediate->Water product_complex->catalyst - Ester (RCOOR') Ester Ester Product product_complex->Ester RCOOH Carboxylic Acid RCOOH->catalyst ROH Alcohol ROH->activated_acid

References

Technical Support Center: Synthesis of Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Octyl 3-aminopyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This involves reacting 3-aminopyridine-2-carboxylic acid with octanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, with heating to drive the reaction to completion. The removal of water, a byproduct of the reaction, is crucial for achieving high yields.

Q2: I am getting a low yield of my desired product. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The esterification reaction is an equilibrium process. Insufficient heating, short reaction times, or the presence of water can prevent the reaction from going to completion.

  • Side reactions: Several side reactions can consume your starting materials or the desired product. These include decarboxylation of the starting carboxylic acid, intermolecular amide formation, and potential N-alkylation.

  • Product loss during workup and purification: The product may be lost during extraction or purification steps if the protocol is not optimized.

Q3: My reaction mixture is turning dark brown or black. What is causing this discoloration?

A3: Dark discoloration, often described as charring or polymerization, can occur at high temperatures, especially in the presence of a strong acid catalyst like sulfuric acid. This is often due to the decomposition of the starting materials or products. Using a milder catalyst, such as p-toluenesulfonic acid, and carefully controlling the reaction temperature can help mitigate this issue.

Q4: How can I effectively remove the water produced during the esterification?

A4: Removing water is critical to shift the reaction equilibrium towards the product. This can be achieved by:

  • Azeotropic distillation: Using a solvent like toluene or xylene with a Dean-Stark apparatus allows for the continuous removal of the water azeotrope.

  • Using a large excess of the alcohol: A large excess of octanol can serve as both a reactant and a solvent, driving the reaction forward.

  • Molecular sieves: Adding activated molecular sieves to the reaction mixture can absorb the water as it is formed.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Insufficient Catalyst - Increase the catalyst loading incrementally. For sulfuric acid, a catalytic amount is typically sufficient. For p-toluenesulfonic acid, 0.1-0.2 equivalents may be used.
Reaction Not at Equilibrium - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature, but be cautious of decomposition (see Problem 2). - Ensure efficient water removal by checking the proper functioning of the Dean-Stark apparatus or using fresh, activated molecular sieves.
Poor Quality Reagents - Use freshly distilled octanol and ensure the 3-aminopyridine-2-carboxylic acid is dry. - Verify the purity of the starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Problem 2: Significant Byproduct Formation
Side Reaction Identification Mitigation Strategies
Decarboxylation - Presence of 3-aminopyridine in the crude product (detectable by TLC or GC-MS).- Avoid excessively high reaction temperatures. The decarboxylation of 3-aminopyridine-2-carboxylic acid is known to occur at high temperatures[1]. - Use a milder catalyst or lower catalyst concentration.
Intermolecular Amide Formation - Formation of a higher molecular weight byproduct, potentially insoluble. Can be characterized by NMR and mass spectrometry.- Use a less nucleophilic amine protecting group if necessary, though this adds extra steps. - Employing an activating agent like POCl3 in a different synthetic approach has been shown to be tolerant of amino groups and may prevent this side reaction.
N-alkylation - Formation of a byproduct with an octyl group attached to the amino nitrogen. Can be identified by mass spectrometry.- This is less common under acidic Fischer esterification conditions as the amine is protonated. If suspected, consider alternative esterification methods that do not require strong acid and high temperatures.
Polymerization/Charring - The reaction mixture turns dark brown or black, and a tar-like substance is formed.- Reduce the reaction temperature. - Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid). - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Problem 3: Difficulty in Product Purification
Issue Troubleshooting Steps
Co-eluting Impurities - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. - Consider using a different stationary phase for chromatography if silica gel is not providing adequate separation.
Product is an Oil - If the product is an oil and difficult to handle, try to crystallize it from a suitable solvent system. A mixture of a polar and a non-polar solvent can be effective. - Purification of aminopyridine derivatives to high purity (99.5%) has been reported through crystallization[2].
Residual Catalyst - Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during the workup to remove the acid catalyst. - Perform an aqueous wash of the organic layer to remove any water-soluble salts.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity

ParameterVariationExpected Impact on YieldExpected Impact on Purity
Temperature Low (<100 °C)Lower yield due to slow reaction rate.Higher purity, less degradation.
Optimal (110-140 °C)Higher yield.May decrease slightly due to some side reactions.
High (>150 °C)Lower yield due to significant decarboxylation and polymerization[1].Lower purity.
Catalyst Sulfuric AcidHigh yield, but risk of charring.Potentially lower due to side reactions.
p-Toluenesulfonic AcidGood yield, generally cleaner reaction.Generally higher than with sulfuric acid.
Water Removal InefficientLow yield due to unfavorable equilibrium.Not directly impacted, but low conversion will complicate purification.
Efficient (Dean-Stark)High yield.Higher purity due to better conversion.

Experimental Protocols

Key Experiment: Fischer Esterification of 3-aminopyridine-2-carboxylic acid with Octanol

Materials:

  • 3-aminopyridine-2-carboxylic acid

  • n-Octanol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminopyridine-2-carboxylic acid (1.0 eq), n-octanol (1.5 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add a sufficient amount of toluene to fill the flask and the Dean-Stark trap.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 3-aminopyridine-2-carboxylic acid 3-aminopyridine-2-carboxylic acid This compound This compound 3-aminopyridine-2-carboxylic acid->this compound  H+, Heat -H2O Octanol Octanol Octanol->this compound Water Water

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions start 3-aminopyridine-2-carboxylic acid decarboxylation 3-aminopyridine start->decarboxylation High Heat amide Dimer/Polymer (Amide bond) start->amide Intermolecular Reaction ester This compound (Desired Product) start->ester Octanol, H+ n_alkylation N-Octyl-3-aminopyridine-2-carboxylic acid ester->n_alkylation Further reaction with Octanol

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Product (TLC, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase time/temp - Improve water removal incomplete_reaction->optimize_conditions Yes identify_side_products Identify Side Products: - Decarboxylation - Amide Formation - N-Alkylation side_products->identify_side_products Yes purification_issue Purification Issue? side_products->purification_issue No end Improved Yield/Purity optimize_conditions->end mitigate_side_reactions Mitigate Side Reactions: - Lower temperature - Use milder catalyst - Adjust stoichiometry identify_side_products->mitigate_side_reactions mitigate_side_reactions->end optimize_purification Optimize Purification: - Change solvent system - Recrystallize purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

"removing impurities from Octyl 3-aminopyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Octyl 3-aminopyridine-2-carboxylate. The information is designed to help resolve common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on common synthetic routes for similar compounds, the most probable impurities include:

  • Unreacted starting materials: 3-aminopyridine-2-carboxylic acid and octanol.

  • By-products from side reactions: Dimerization or polymerization products of the starting materials.

  • Residual catalysts or reagents: Any acids, bases, or coupling agents used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up steps.

  • Degradation products: The ester bond can be susceptible to hydrolysis, leading to the formation of 3-aminopyridine-2-carboxylic acid and octanol, especially in the presence of acid or base and water. The aminopyridine moiety can also be susceptible to oxidation.[1]

Q2: What is the recommended first step in purifying crude this compound?

A2: An initial liquid-liquid extraction is often a good starting point. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acidic starting materials like 3-aminopyridine-2-carboxylic acid. Follow this with a wash with brine to remove residual base and water.

Q3: My purified this compound is a colored oil/solid. How can I decolorize it?

A3: Colored impurities can often be removed by treating a solution of the compound with activated carbon. Dissolve the product in a suitable organic solvent, add a small amount of activated carbon (typically 1-5% by weight), stir for a short period (15-30 minutes), and then filter through celite to remove the carbon.[2] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Multiple spots on TLC, even after extraction Presence of multiple, structurally similar impurities.Utilize column chromatography for separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.
Product decomposes on silica gel column The compound may be sensitive to the acidic nature of silica gel.Use neutral or basic alumina for column chromatography. Alternatively, a different purification method like recrystallization could be attempted.
Low yield after purification - Product loss during transfers. - Adsorption onto activated carbon. - Inefficient extraction or chromatography.- Minimize transfer steps. - Use the minimum amount of activated carbon necessary. - Optimize the solvent systems for extraction and chromatography based on TLC analysis.
Product is an oil and will not crystallize - Residual solvent. - Presence of impurities preventing lattice formation.- Dry the product under high vacuum. - Attempt to purify further by column chromatography. - Try different solvent systems for recrystallization (e.g., hexane, diethyl ether, or mixtures with a small amount of a more polar solvent).
NMR spectrum shows broad peaks - Paramagnetic impurities. - Aggregation of the molecule.- Wash a solution of the compound with an aqueous solution of a chelating agent like EDTA to remove metal contaminants. - Try acquiring the NMR spectrum at a higher temperature.

Experimental Protocols

Protocol 1: Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is for the purification of solid this compound.

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates might include hexanes, heptane, or isopropanol.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The purity of this compound can be assessed using various analytical techniques. The following tables provide illustrative data.

Table 1: Thin Layer Chromatography (TLC) Analysis

Solvent System Rf of Product Rf of Impurity 1 Rf of Impurity 2
20% Ethyl Acetate in Hexane0.450.800.10
5% Methanol in Dichloromethane0.600.950.25

Table 2: High-Performance Liquid Chromatography (HPLC) Analysis

Compound Retention Time (min) Area % (Crude) Area % (Purified)
Impurity 12.510.2< 0.1
Impurity 23.85.7< 0.1
This compound 5.2 82.5 > 99.5
Impurity 36.11.6< 0.1

Visualizations

Experimental Workflow for Purification

G cluster_0 Initial Work-up cluster_1 Purification cluster_2 Final Product Crude Product Crude Product Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in Organic Solvent Aqueous Wash (e.g., NaHCO3) Aqueous Wash (e.g., NaHCO3) Dissolve in Organic Solvent->Aqueous Wash (e.g., NaHCO3) Brine Wash Brine Wash Aqueous Wash (e.g., NaHCO3)->Brine Wash Dry (e.g., MgSO4) Dry (e.g., MgSO4) Brine Wash->Dry (e.g., MgSO4) Solvent Evaporation Solvent Evaporation Dry (e.g., MgSO4)->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography TLC Analysis of Fractions TLC Analysis of Fractions Column Chromatography->TLC Analysis of Fractions Combine Pure Fractions Combine Pure Fractions TLC Analysis of Fractions->Combine Pure Fractions Final Solvent Evaporation Final Solvent Evaporation Combine Pure Fractions->Final Solvent Evaporation Pure this compound Pure this compound Final Solvent Evaporation->Pure this compound G Start Start Crude Product Impure? Crude Product Impure? Start->Crude Product Impure? Aqueous Wash Aqueous Wash Crude Product Impure?->Aqueous Wash Yes Pure Product Pure Product Crude Product Impure?->Pure Product No Column Chromatography Column Chromatography Aqueous Wash->Column Chromatography Product Decomposes? Product Decomposes? Column Chromatography->Product Decomposes? Use Alumina or Recrystallize Use Alumina or Recrystallize Product Decomposes?->Use Alumina or Recrystallize Yes Product Decomposes?->Pure Product No Use Alumina or Recrystallize->Pure Product

References

Technical Support Center: Scaling Up the Synthesis of Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Octyl 3-aminopyridine-2-carboxylate. The information is designed to address common challenges encountered during laboratory-scale synthesis and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthetic route involves a two-step process. The first step is the synthesis of the key intermediate, 3-aminopyridine-2-carboxylic acid. The second step is the esterification of this acid with octanol to yield the final product, this compound.

Q2: What are the critical parameters to control during the esterification step?

A2: The critical parameters for a successful esterification include reaction temperature, choice of catalyst, and efficient removal of water, which is a byproduct of the reaction. For scaling up, efficient mixing and heat transfer become increasingly important.

Q3: What are the expected yields for this synthesis?

A3: The overall yield can vary depending on the specific conditions and scale of the reaction. The synthesis of 3-aminopyridine-2-carboxylic acid from 3-nitropyridine-2-carboxylic acid can achieve yields of around 67%.[1] The subsequent esterification step can also have a significant impact on the final yield.

Q4: What purification methods are most effective for the final product?

A4: Purification of this compound typically involves column chromatography or recrystallization. The choice of method will depend on the purity requirements and the scale of the synthesis. For industrial-scale production, crystallization is often preferred due to its cost-effectiveness.

Troubleshooting Guide

Synthesis of 3-Aminopyridine-2-carboxylic Acid

Problem: Low yield of 3-aminopyridine-2-carboxylic acid during the reduction of 3-nitropyridine-2-carboxylic acid.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction is stirred vigorously for the recommended time (e.g., 50 hours at room temperature when using a palladium on carbon catalyst with hydrogen).[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 2: Catalyst deactivation.

    • Solution: Use a fresh, high-quality catalyst. Ensure the reaction mixture is free of catalyst poisons. The atmosphere in the reaction system should be replaced with nitrogen to exclude oxygen before introducing the hydrogen atmosphere.[1]

  • Possible Cause 3: Suboptimal pH during workup.

    • Solution: Carefully adjust the pH of the reaction solution to weakly acidic with an acid like 1N hydrochloric acid to ensure the product precipitates effectively.[1]

Esterification of 3-Aminopyridine-2-carboxylic Acid with Octanol

Problem: The esterification reaction is slow or does not go to completion.

  • Possible Cause 1: Inefficient water removal.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Alternatively, molecular sieves can be added to the reaction flask.

  • Possible Cause 2: Inappropriate catalyst or catalyst concentration.

    • Solution: An acid catalyst such as sulfuric acid or p-toluenesulfonic acid is commonly used. Optimize the catalyst loading; too little may result in a slow reaction, while too much can lead to side reactions and purification challenges.

  • Possible Cause 3: Steric hindrance.

    • Solution: While octanol is a primary alcohol and less sterically hindered, prolonged reaction times or higher temperatures may be necessary to achieve high conversion.

Problem: Formation of significant byproducts during esterification.

  • Possible Cause 1: Side reactions due to high temperatures.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of impurities.

  • Possible Cause 2: Impure starting materials.

    • Solution: Ensure the 3-aminopyridine-2-carboxylic acid and octanol are of high purity before starting the reaction.

Purification of this compound

Problem: Difficulty in purifying the final product.

  • Possible Cause 1: Presence of unreacted starting materials.

    • Solution: If the product is purified by column chromatography, select a solvent system that provides good separation between the product and the starting materials. If using crystallization, a solvent screen may be necessary to find a suitable solvent or solvent mixture.

  • Possible Cause 2: Oily product that is difficult to crystallize.

    • Solution: Try seeding the solution with a small crystal of the pure product. Cooling the solution slowly can also promote crystal growth. If the product remains an oil, purification by column chromatography may be the best option.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 3-Aminopyridine-2-carboxylic Acid

ParameterValueReference
Starting Material3-nitropyridine-2-carboxylic acid[1]
ReagentsSodium bicarbonate, 10% Palladium on carbon, Hydrogen[1]
SolventDistilled water[1]
Reaction Time50 hours[1]
TemperatureRoom Temperature[1]
Yield67%[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopyridine-2-carboxylic Acid
  • Dissolve 3-nitropyridine-2-carboxylic acid (16.2 mmol) and sodium bicarbonate (16.2 mmol) in distilled water (20 mL).[1]

  • Replace the atmosphere in the reaction vessel with nitrogen.[1]

  • Add 10% palladium on carbon catalyst (1.72 g).[1]

  • Replace the atmosphere with hydrogen and stir the reaction mixture at room temperature for 50 hours.[1]

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Adjust the pH of the filtrate to weakly acidic with 1N aqueous hydrochloric acid to precipitate the product.[1]

  • Collect the precipitate by filtration and wash with a small amount of cold ethanol and ethyl acetate.[1]

  • Dry the solid to obtain 3-aminopyridine-2-carboxylic acid.

Protocol 2: Synthesis of this compound (General Procedure)
  • To a solution of 3-aminopyridine-2-carboxylic acid (10 mmol) in a suitable solvent (e.g., toluene), add octanol (12 mmol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-Aminopyridine-2-carboxylic Acid cluster_step2 Step 2: Esterification cluster_step3 Step 3: Purification start_material 3-nitropyridine-2-carboxylic acid reaction1 Reduction (H2, Pd/C) start_material->reaction1 intermediate 3-aminopyridine-2-carboxylic acid reaction1->intermediate reaction2 Esterification (Acid Catalyst, Heat) intermediate->reaction2 octanol Octanol octanol->reaction2 product This compound reaction2->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_synthesis Synthesis of 3-Aminopyridine-2-carboxylic Acid cluster_esterification Esterification start Low Yield or Incomplete Reaction incomplete_reaction Incomplete Reaction? start->incomplete_reaction water_removal Inefficient Water Removal? start->water_removal catalyst_issue Catalyst Deactivation? incomplete_reaction->catalyst_issue No solution_reaction Monitor reaction (TLC/HPLC) Increase reaction time incomplete_reaction->solution_reaction Yes ph_issue Incorrect pH during workup? catalyst_issue->ph_issue No solution_catalyst Use fresh catalyst Ensure inert atmosphere catalyst_issue->solution_catalyst Yes solution_ph Carefully adjust pH to weakly acidic ph_issue->solution_ph Yes catalyst_ester Incorrect Catalyst/Amount? water_removal->catalyst_ester No solution_water Use Dean-Stark or molecular sieves water_removal->solution_water Yes temp_issue Suboptimal Temperature? catalyst_ester->temp_issue No solution_catalyst_ester Optimize catalyst type and loading catalyst_ester->solution_catalyst_ester Yes solution_temp Optimize reaction temperature temp_issue->solution_temp Yes

References

"Octyl 3-aminopyridine-2-carboxylate solubility problems in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of octyl 3-aminopyridine-2-carboxylate in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The presence of a long, eight-carbon alkyl (octyl) chain makes the molecule highly lipophilic (fat-loving) and hydrophobic (water-repelling). While the aminopyridine ring contains nitrogen atoms that can be protonated to increase solubility, the effect of the long octyl chain dominates, leading to low overall water solubility.

Q2: What is the predicted aqueous solubility of this compound?

Q3: How does pH influence the solubility of this compound?

A3: The solubility of this compound is expected to be pH-dependent. The pyridine ring nitrogen and the exocyclic amino group are basic and can be protonated under acidic conditions (low pH). This protonation introduces a positive charge, which increases the molecule's polarity and its interaction with water, thereby enhancing solubility. Conversely, at neutral or basic pH, the molecule remains uncharged and thus more hydrophobic, resulting in lower solubility.

Q4: What are the primary challenges in formulating this compound for in vitro assays?

A4: The main challenge is achieving a sufficient concentration in aqueous buffers without precipitation, which can lead to inaccurate and unreliable experimental results.[2][3] Using organic co-solvents like DMSO is common, but the final concentration of the co-solvent must be carefully controlled to avoid cellular toxicity or other off-target effects in biological assays.

Troubleshooting Guide

This section addresses specific problems you may encounter when trying to dissolve this compound.

Issue 1: Compound precipitates when added to aqueous buffer.
  • Cause: The concentration of the compound exceeds its solubility limit in the final aqueous solution. This is common when a concentrated stock solution in an organic solvent is diluted into a buffer.

  • Solution Workflow:

    • Reduce Final Concentration: Determine if your experiment can be performed at a lower, more soluble concentration of the compound.

    • Increase Co-solvent Percentage: If possible, slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of the tolerance of your experimental system to the co-solvent.

    • Utilize pH Modification: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5) to protonate the amino and pyridine groups, which should increase solubility.[2] Neutralize the solution just before the experiment if required, but be aware that precipitation may occur.

    • Employ Solubilizing Excipients: Consider the use of surfactants or cyclodextrins to encapsulate the hydrophobic molecule and increase its apparent solubility.[4][5]

Issue 2: The compound will not dissolve in the initial organic solvent.
  • Cause: While highly soluble in many organic solvents, the compound may have limitations depending on its purity and solid-state form (crystalline vs. amorphous).

  • Solutions:

    • Try Alternative Solvents: If DMSO is not effective, try other polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

    • Apply Gentle Heating and Sonication: Warming the solution gently (e.g., to 30-40°C) and using a sonicator can help break down solute-solute interactions and facilitate dissolution. Always check the compound's stability at elevated temperatures first.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for addressing solubility issues with this compound.

G start Start: Compound Fails to Dissolve check_purity 1. Check Compound Purity (Is it the correct substance?) start->check_purity prep_stock 2. Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO, DMF, Ethanol) check_purity->prep_stock dissolved_stock Does it dissolve? prep_stock->dissolved_stock dilute_buffer 3. Dilute Stock into Aqueous Buffer dissolved_stock->dilute_buffer Yes troubleshoot_stock Troubleshoot Stock: - Try alternative solvent - Apply gentle heat/sonication dissolved_stock->troubleshoot_stock No dissolved_final Does it stay dissolved? dilute_buffer->dissolved_final success Success: Solution Ready for Experiment dissolved_final->success Yes troubleshoot_final Troubleshoot Final Solution dissolved_final->troubleshoot_final No troubleshoot_stock->prep_stock option_ph Option A: Lower pH of Buffer troubleshoot_final->option_ph option_cosolvent Option B: Increase Co-solvent % troubleshoot_final->option_cosolvent option_excipient Option C: Add Solubilizing Excipient (e.g., Surfactant, Cyclodextrin) troubleshoot_final->option_excipient option_ph->dilute_buffer option_cosolvent->dilute_buffer option_excipient->dilute_buffer

Caption: Workflow for troubleshooting solubility issues.

Data and Properties

Quantitative data on this compound is scarce. The table below compares the predicted properties of a structurally similar compound to illustrate the impact of key functional groups on solubility.

PropertyOctyl Pyridine-3-carboxylate2-Aminopyridine2-Aminopyridine-3-carboxylic acid
Molecular Formula C₁₄H₂₁NO₂[1]C₅H₆N₂[6]C₆H₆N₂O₂[7]
Molecular Weight 235.32 g/mol [1]94.11 g/mol [6]138.13 g/mol [7]
Predicted XLogP3 4.7[1]0.5[6]0.17 (Partition Coefficient)[7]
Aqueous Solubility 8.07e-04 M (Predicted)[1]Soluble (>100 g/100g water)[6]Very soluble[7]
  • Note: XLogP3 is a measure of hydrophobicity; a higher value indicates lower water solubility. The data clearly shows that removing the long octyl chain and adding polar functional groups (like a carboxylic acid) dramatically increases aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-Solvent
  • Objective: To prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

    • Appropriate volumetric flasks and pipettes

  • Procedure:

    • Calculate the mass of the compound needed. For a 10 mM solution in 1 mL, you will need (Molar Mass) x (0.010 mol/L) x (0.001 L) grams. (Assuming a M.W. similar to octyl pyridine-3-carboxylate, ~2.35 mg).

    • Accurately weigh the solid compound and place it into a clean, dry glass vial.

    • Add the calculated volume of DMSO (e.g., 1 mL).

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • Gentle warming (up to 37°C) may be applied if necessary, but ensure the compound is heat-stable.

    • Visually inspect the solution to ensure no solid particles remain.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Aqueous Solubility Enhancement by pH Adjustment
  • Objective: To prepare a 100 µM aqueous solution using an acidic buffer.

  • Materials:

    • 10 mM stock solution of the compound in DMSO (from Protocol 1).

    • Aqueous buffer, pH 4.0 (e.g., 50 mM sodium acetate).

    • Aqueous buffer, pH 7.4 (e.g., 50 mM phosphate-buffered saline, PBS).

    • pH meter.

  • Procedure:

    • Add the required volume of the 10 mM DMSO stock solution to the pH 4.0 buffer to achieve the final desired concentration. For example, to make 1 mL of 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of the pH 4.0 buffer.

    • Vortex immediately and thoroughly to mix. The solution should be clear.

    • This acidic solution can be used directly in experiments that are tolerant of low pH.

    • Optional (for pH-sensitive assays): If the final assay must be at neutral pH, you can perform a rapid pH adjustment. Slowly add the acidified compound solution to the pH 7.4 buffer. This method may still result in precipitation if the compound's solubility limit at pH 7.4 is exceeded. It is crucial to observe for any signs of cloudiness or precipitation.

Factors Influencing Compound Solubility

The solubility of this compound is a balance between its hydrophobic and hydrophilic components, which can be manipulated by formulation strategies.

G cluster_factors Primary Structural Factors cluster_strategies Solubilization Strategies compound This compound octyl Octyl Chain (-C8H17) compound->octyl pyridine Aminopyridine Ring compound->pyridine hydrophobicity High Hydrophobicity (Lowers Aqueous Solubility) octyl->hydrophobicity leads to ph_dependence pH-Dependent Charge (Increases Solubility at low pH) pyridine->ph_dependence allows for cosolvents Co-solvents (DMSO, Ethanol) hydrophobicity->cosolvents overcome by excipients Excipients (Surfactants, Cyclodextrins) hydrophobicity->excipients overcome by ph_adjust pH Adjustment (Acidic Buffers) ph_dependence->ph_adjust exploited by

Caption: Factors affecting solubility and corresponding strategies.

References

"preventing decomposition of Octyl 3-aminopyridine-2-carboxylate during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the decomposition of Octyl 3-aminopyridine-2-carboxylate during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound during storage?

A1: this compound is susceptible to three primary degradation pathways due to its chemical structure, which includes an aromatic amine and an ester functional group:

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction that is accelerated by the presence of acids or bases. This results in the formation of 3-aminopyridine-2-carboxylic acid and octanol.

  • Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. Oxidative degradation often leads to the formation of colored impurities, causing the sample to darken over time. Potential oxidation products include N-oxides and phenolic derivatives.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation and polymerization, leading to discoloration and the formation of complex impurities.

Q2: I've noticed my sample of this compound has changed color from off-white to a yellowish or brownish hue. What is the likely cause and is the product still usable?

A2: A change in color, particularly darkening, is a common indicator of degradation, most likely due to oxidation of the 3-amino group. The usability of the discolored product depends on the specific requirements of your application. For applications requiring high purity, such as in drug development, the discolored product should be considered impure and should not be used. For other applications, the impact of the impurities should be assessed. It is recommended to re-analyze the purity of the material before use.

Q3: Can I store this compound in a standard laboratory freezer at -20°C?

A3: Storing at low temperatures such as -20°C is generally recommended to slow down the rate of chemical degradation. However, it is crucial to ensure the container is tightly sealed to prevent the condensation of moisture inside when it is removed from the freezer and brought to room temperature. Moisture can lead to hydrolysis of the ester. It is advisable to allow the container to warm to room temperature before opening.

Q4: What is the recommended solvent for dissolving this compound for short-term storage of solutions?

A4: For short-term storage of solutions, it is best to use aprotic, anhydrous solvents such as anhydrous acetonitrile or ethyl acetate. Protic solvents, especially water and alcohols, should be avoided to minimize the risk of hydrolysis. Solutions should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Troubleshooting Guides

Problem: Unexpected experimental results or poor analytical reproducibility.
Possible Cause Troubleshooting Steps
Degradation of the compound 1. Assess Purity: Re-analyze the purity of your sample of this compound using a suitable analytical method such as HPLC-UV or LC-MS. Compare the results to the certificate of analysis.
2. Review Storage Conditions: Verify that the compound has been stored according to the recommended conditions (see below).
3. Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample for your experiments.
Contamination 1. Solvent Purity: Ensure that all solvents used are of high purity and anhydrous where necessary.
2. Glassware Cleanliness: Use clean, dry glassware to prevent contamination from residues that could catalyze degradation.
Problem: Physical changes in the solid compound (e.g., clumping, discoloration).
Possible Cause Troubleshooting Steps
Moisture Absorption 1. Check Container Seal: Ensure the container is tightly sealed.
2. Proper Handling: When removing from cold storage, allow the container to reach ambient temperature before opening to prevent moisture condensation.
Oxidation/Photodegradation 1. Inert Atmosphere: For long-term storage, consider transferring the compound to a container that can be purged with an inert gas like argon or nitrogen.
2. Light Protection: Store the compound in an amber vial or in a dark place to protect it from light.

Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is representative and may vary slightly between batches.

Condition Duration Expected Purity (%) Appearance
2-8°C, Dark, Inert Atmosphere 12 Months> 99.0Off-white to pale yellow solid
25°C/60% RH, Dark 6 Months95.0 - 98.0Yellow to light brown solid
40°C/75% RH, Dark 1 Month< 95.0Brown solid
Photostability (ICH Q1B) 1.2 million lux hours< 90.0Dark brown solid

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol describes a typical HPLC method for assessing the purity of this compound and detecting its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of acetonitrile.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways.

  • Acidic Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of acetonitrile.

    • Add 1 mL of 1 M HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize with 1 M NaOH and analyze by HPLC.

  • Basic Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of acetonitrile.

    • Add 1 mL of 1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 1 M HCl and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve 10 mg of the compound in 10 mL of acetonitrile.

    • Add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a thin layer of the solid compound in a vial.

    • Heat at 80°C for 48 hours.

    • Dissolve in acetonitrile and analyze by HPLC.

  • Photodegradation:

    • Place a thin layer of the solid compound in a quartz vial.

    • Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

    • Dissolve in acetonitrile and analyze by HPLC.

Visualizations

Decomposition_Pathways main This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) main->hydrolysis oxidation Oxidation (O₂, Light) main->oxidation photodegradation Photodegradation (UV Light) main->photodegradation hydrolysis_prod1 3-Aminopyridine-2-carboxylic Acid hydrolysis->hydrolysis_prod1 hydrolysis_prod2 Octanol hydrolysis->hydrolysis_prod2 oxidation_prod N-oxides, Phenolic derivatives, etc. oxidation->oxidation_prod photo_prod Polymeric and other complex impurities photodegradation->photo_prod

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow start Sample of this compound stress Forced Degradation (Acid, Base, Oxidant, Heat, Light) start->stress hplc HPLC Analysis (Purity and Degradant Profiling) stress->hplc data Data Analysis (Identify Degradation Products, Determine Degradation Rate) hplc->data conclusion Establish Storage Conditions and Shelf-life data->conclusion

Caption: Workflow for stability testing of this compound.

Troubleshooting_Guide start Unexpected Experimental Result check_purity Check Purity by HPLC start->check_purity check_contamination Check for Contamination (Solvents, Glassware) start->check_contamination is_pure Is Purity >98%? check_purity->is_pure check_storage Review Storage and Handling Procedures is_pure->check_storage No ok Proceed with Experiment is_pure->ok Yes use_fresh Use a Fresh Sample check_storage->use_fresh

Caption: Troubleshooting decision tree for unexpected experimental results.

Technical Support Center: Characterization of Octyl Aminopyridine Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of octyl aminopyridine esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analysis of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of octyl aminopyridine esters?

A1: Researchers may encounter challenges related to incomplete reactions, side-product formation, and purification. The esterification of an aminopyridine carboxylic acid with octanol can be sluggish and require optimization of catalysts and reaction conditions. A common side reaction is the N-alkylation of the pyridine ring or the amino group, especially under harsh conditions. Purification can be challenging due to the amphipathic nature of the product, having a polar aminopyridine head and a long nonpolar octyl tail.

Q2: I am observing a complex mixture in my crude product's ¹H NMR spectrum. What are the likely impurities?

A2: A complex ¹H NMR spectrum of crude octyl aminopyridine ester may indicate the presence of several impurities:

  • Unreacted starting materials: Residual aminopyridine carboxylic acid or octanol.

  • Side-products: N-alkylated or di-alkylated aminopyridine species.

  • Hydrolysis product: The corresponding aminopyridine carboxylic acid if the ester has degraded during workup or purification.

  • Solvent residues: Residual solvents from the reaction or purification steps.

Q3: My octyl aminopyridine ester appears to be degrading upon storage. What are the potential stability issues?

A3: Octyl aminopyridine esters can be susceptible to hydrolysis, especially in the presence of moisture, acids, or bases. The ester linkage can be cleaved to yield the corresponding aminopyridine carboxylic acid and octanol. The aminopyridine moiety itself is generally stable, but the ester functional group is the primary point of vulnerability.[1][2] For long-term storage, it is advisable to keep the compound in a desiccated, inert atmosphere, and at low temperatures.

Q4: What are the key considerations for HPLC analysis of octyl aminopyridine esters?

A4: Due to the basic nature of the aminopyridine ring and the hydrophobicity of the octyl chain, reversed-phase HPLC is a suitable analytical technique. Key considerations include:

  • Column choice: A C18 or C8 column is typically effective.

  • Mobile phase: A mixture of acetonitrile or methanol and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is often used to ensure good peak shape by protonating the aminopyridine nitrogen.[3][4][5]

  • Detection: UV detection is suitable, as the pyridine ring is a chromophore.

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause Troubleshooting Steps
Low yield of esterification reaction Incomplete reaction; unfavorable equilibrium.1. Increase the reaction time or temperature.2. Use a dehydrating agent or Dean-Stark trap to remove water.3. Screen different acid or base catalysts.4. Use an excess of octanol to shift the equilibrium.
Presence of multiple spots on TLC Formation of side-products (e.g., N-alkylation); unreacted starting materials.1. Optimize reaction conditions (lower temperature, milder catalyst).2. Employ column chromatography with a gradient elution to separate the desired product from impurities.
Difficulty in purification by column chromatography Product streaking or poor separation.1. Add a small amount of a basic modifier like triethylamine to the eluent to suppress tailing of the basic aminopyridine compound.2. Use a different stationary phase (e.g., alumina instead of silica gel).
Analytical Characterization
Problem Possible Cause Troubleshooting Steps
Broad or disappearing NH proton signal in ¹H NMR Proton exchange with residual water or acidic impurities.1. Ensure the NMR solvent is dry.2. Add a drop of D₂O to confirm the exchangeable proton; the NH signal will disappear.
Complex aromatic region in ¹H NMR Presence of regioisomers or protonated/unprotonated forms in equilibrium.1. Acquire the spectrum in a different solvent.2. Add a drop of acid (e.g., TFA-d) or base (e.g., pyridine-d5) to simplify the spectrum by shifting the equilibrium.
Inconsistent mass spectrometry results Poor ionization; fragmentation of the molecule.1. Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation.[6] 2. Optimize the MS parameters (e.g., cone voltage in ESI).
Poor peak shape in HPLC (tailing) Interaction of the basic aminopyridine with residual silanols on the column.1. Add a small percentage of an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to protonate the amine.[4][5] 2. Use an end-capped HPLC column.

Experimental Protocols

Synthesis of Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate

This protocol is adapted from a published procedure.[6]

  • Reaction Setup: In a round-bottom flask, dissolve diethyl 2-(tert-butylamino)-6-chloropyridine-3,4-dicarboxylate in anhydrous THF.

  • Grignard Reagent Preparation: In a separate flask, prepare octylmagnesium bromide by reacting 1-bromooctane with magnesium turnings in anhydrous THF under an inert atmosphere.

  • Coupling Reaction: Slowly add the prepared Grignard reagent to the solution of the chloropyridine derivative at a controlled temperature (e.g., 0 °C).

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified octyl aminopyridine ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical signals to expect include:

    • Aromatic protons of the pyridine ring.

    • Protons of the octyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups).

    • Protons of the ester group (e.g., a quartet and a triplet for an ethyl ester).

    • The NH proton of the amino group (can be broad).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Look for characteristic signals for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the octyl chain.[6]

Characterization by HPLC
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the aminopyridine moiety absorbs (e.g., 254 nm or 270 nm).[6]

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and analyze the resulting chromatogram for retention time and peak purity.

Quantitative Data Summary

Table 1: Representative ¹H NMR Data for Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate in CDCl₃ [6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.90s1HPyridine-H
6.99s1HPyridine-H
4.42–4.29m4HOCH₂CH₃
3.63q2HCH₂ of octyl chain adjacent to pyridine
1.72–1.63m2HCH₂ of octyl chain
1.56s9HC(CH₃)₃
1.43–1.32m10HCH₂ of octyl chain
1.38, 1.34t6HOCH₂CH₃
0.98t3HCH₃ of octyl chain

Table 2: Representative ¹³C NMR Data for Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate in CDCl₃ [6]

Chemical Shift (δ) ppmAssignment
168.71, 166.70C=O (Ester)
158.17, 158.12, 146.12Aromatic C
106.43, 101.87Aromatic CH
62.02, 61.61OCH₂CH₃
51.90C(CH₃)₃
41.11, 31.64, 29.3, 22.7, 14.1Octyl chain & Ester CH₃

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Aminopyridine derivative, Octanol) reaction Esterification Reaction start->reaction workup Aqueous Workup reaction->workup chromatography Column Chromatography workup->chromatography fractions Collect & Combine Fractions chromatography->fractions evaporation Solvent Evaporation fractions->evaporation nmr NMR Spectroscopy (¹H, ¹³C) evaporation->nmr ms Mass Spectrometry evaporation->ms hplc HPLC Analysis evaporation->hplc

Caption: Experimental workflow for the synthesis and characterization of octyl aminopyridine esters.

troubleshooting_logic cluster_nmr NMR Analysis cluster_chromatography Chromatographic Analysis cluster_remedy Remediation start Complex Crude Product? tlc_spots Multiple spots on TLC? start->tlc_spots Yes nmr_check Check for unreacted starting materials nmr_side_products Identify potential side-products nmr_check->nmr_side_products nmr_hydrolysis Look for hydrolysis product signals nmr_side_products->nmr_hydrolysis optimize_reaction Optimize Reaction Conditions nmr_hydrolysis->optimize_reaction improve_purification Refine Purification Strategy nmr_hydrolysis->improve_purification hplc_peaks Multiple peaks in HPLC? tlc_spots->hplc_peaks hplc_peaks->nmr_check

Caption: Troubleshooting logic for analyzing a complex crude reaction mixture.

References

Validation & Comparative

A Comparative Guide to Aminopyridine Esters: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, aminopyridine esters have emerged as a versatile class of compounds with potential therapeutic applications ranging from anticancer to antimicrobial agents. This guide provides an objective comparison of the performance of various aminopyridine esters, supported by available experimental data, to aid researchers in the strategic design and development of novel therapeutics. While direct experimental data for Octyl 3-aminopyridine-2-carboxylate remains elusive in publicly accessible literature, this guide will focus on structurally related and well-characterized aminopyridine esters to draw meaningful comparisons and elucidate key structure-activity relationships (SAR).

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of aminopyridine esters, such as molecular weight, lipophilicity (logP), and hydrogen bonding potential, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The table below summarizes key computed properties for a selection of aminopyridine esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
Methyl 3-aminopyridine-2-carboxylate C₇H₈N₂O₂152.150.814
Ethyl 3-aminopyridine-2-carboxylate C₈H₁₀N₂O₂166.181.314
tert-Butyl 3-aminopyridine-2-carboxylate C₁₀H₁₄N₂O₂194.232.114

Performance Comparison: Anticancer and Antimicrobial Activities

The true measure of a compound's potential lies in its biological performance. This section details the available quantitative data on the anticancer and antimicrobial activities of various aminopyridine derivatives, providing a basis for comparative analysis.

Anticancer Activity

Recent studies have highlighted the potential of aminopyridine derivatives as potent anticancer agents. For instance, a series of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives have been evaluated for their anti-hepatocellular carcinoma (HCC) activity.

Table 2: Anti-Hepatocellular Carcinoma Activity of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate Derivatives [1]

CompoundGI₅₀ on HepG2 cells (µM)Hepatotoxicity (PLP1 GI₅₀, µM)
Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f) 1.2> 125
Ellipticine (Positive Control) 2.93.3

Notably, compound 2f demonstrated superior potency against the HepG2 cancer cell line compared to the positive control, ellipticine, and exhibited a favorable safety profile with no observed hepatotoxicity.[1]

Antimicrobial Activity

The aminopyridine scaffold has also been explored for its antimicrobial properties. A study on 2-amino-3-cyanopyridine derivatives revealed their efficacy against various bacterial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of 2-Amino-3-cyanopyridine Derivative 2c [2]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus39
Bacillus subtilis39
Bacillus cereus78
Enterococcus faecalis78
Micrococcus luteus78
Listeria monocytogenes156

Compound 2c displayed significant activity against Gram-positive bacteria, particularly S. aureus and B. subtilis.[2]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

Synthesis of Ethyl 3-aminopyridine-2-carboxylate

A common method for the synthesis of ethyl 3-aminopyridine-2-carboxylate involves the esterification of 3-aminopyridine-2-carboxylic acid.

Procedure:

  • Suspend 3-aminopyridine-2-carboxylic acid in ethanol at room temperature.

  • Bubble hydrogen chloride gas through the mixture for 10 minutes, leading to the formation of a clear yellow solution.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • Cool the mixture to room temperature and bubble with HCl gas again for 10 minutes, followed by reheating to 100°C for another 24 hours.

  • After cooling, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the solid residue in water and adjust the pH to 8-9 with a saturated aqueous solution of sodium carbonate.

  • Filter the resulting white precipitate, wash with water, and dry under vacuum at 65°C to yield ethyl 3-aminopyridine-2-carboxylate.

In Vitro Cell Growth Inhibition Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell growth inhibition.

Procedure:

  • Plate cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the cells with SRB dye.

  • Wash away the unbound dye and solubilize the bound dye with a Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine cell viability.

  • Calculate the GI₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Prepare a serial dilution of the test compounds in a suitable growth medium.

  • Inoculate each dilution with a standardized suspension of the target microorganism.

  • Incubate the cultures under appropriate conditions (e.g., temperature, time).

  • Observe the cultures for visible turbidity, indicating microbial growth.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is paramount in drug development. Aminopyridine derivatives have been shown to interact with various biological targets.

Cell Cycle Arrest in Cancer Cells

Certain aminopyridine derivatives exert their anticancer effects by inducing cell cycle arrest. For instance, methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f) was found to cause a decrease in the percentage of cells in the S phase and an arrest in the G2/M phase of the cell cycle in HepG2 cells.[1]

Cell_Cycle_Arrest cluster_inhibition Inhibitory Effect Compound Aminopyridine Ester (e.g., Compound 2f) Cell HepG2 Cancer Cell Compound->Cell Treatment S S Phase (DNA Replication) Compound->S Decreases cells in S phase G2 G2 Phase Compound->G2 Arrests cell cycle in G2/M G1 G1 Phase G1->S S->G2 S->G2 M M Phase (Mitosis) G2->M G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Leads to

Caption: Proposed mechanism of anticancer activity via cell cycle arrest.

Inhibition of Ribonucleotide Reductase

Another important mechanism of action for some aminopyridine derivatives is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) chelates with iron (Fe²⁺) and generates reactive oxygen species that inactivate the tyrosyl free radical in the RNR small subunits.

RNR_Inhibition cluster_RNR Ribonucleotide Reductase (RNR) R1 R1 Subunit DNA_Synthesis DNA Synthesis R1->DNA_Synthesis Required for R2 R2 Subunit (with Tyrosyl Radical) Inactive_R2 Inactive R2 Subunit R2->Inactive_R2 AP 3-Aminopyridine Derivative (3-AP) AP_Fe_Complex 3-AP-Fe²⁺ Complex AP->AP_Fe_Complex Fe2 Fe²⁺ Fe2->AP_Fe_Complex ROS Reactive Oxygen Species (ROS) AP_Fe_Complex->ROS Generates ROS->R2 Inactivates Tyrosyl Radical Inactive_R2->DNA_Synthesis Inhibits

Caption: Mechanism of Ribonucleotide Reductase inhibition by 3-AP.

Conclusion

While the specific compound "this compound" remains to be characterized in the scientific literature, the broader class of aminopyridine esters presents a rich field for therapeutic innovation. The available data on related structures, particularly methyl and ethyl esters and other derivatives, demonstrate significant potential in anticancer and antimicrobial applications. Key structure-activity relationships are beginning to emerge, linking specific substitutions to enhanced potency and selectivity. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of novel aminopyridine esters. Future work should focus on systematic studies of a homologous series of alkyl 3-aminopyridine-2-carboxylates to provide a clearer, direct comparison of their biological activities and to further refine the structure-activity relationships within this promising class of compounds.

References

Comparative Analysis of the Biological Activity of Octyl 3-Aminopyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of analogs of Octyl 3-aminopyridine-2-carboxylate. Due to the limited availability of data on this compound, this guide focuses on its close structural analogs with reported biological activities, supported by experimental data.

Antimicrobial Activity of an Octyl Analog

A study on a series of N-substituted 3-aminopyrazine-2-carboxamides investigated the impact of alkyl chain length on antimicrobial activity. Among the tested compounds, the octyl derivative (N-octyl-3-aminopyrazine-2-carboxamide) demonstrated notable antibacterial properties.[1] The antibacterial activity was found to increase with the prolongation of the alkyl chain, with the octyl derivative exhibiting the highest activity within the tested alkyl series.[1]

CompoundStructureTested StrainsMIC (µM)
N-octyl-3-aminopyrazine-2-carboxamidePyrazine ring with a 3-amino group and a 2-carboxamide group N-substituted with an octyl chain.Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa62.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.

Anticancer Activity of Related Aminopyridine Derivatives

Derivatives of 3-aminopyridine have also been investigated for their potential as anticancer agents. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has shown significant antitumor activity in murine leukemia models.[2] This compound and its analogs act as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, and are thereby cytotoxic to cancer cells.[3][4] The coordination of these compounds with metal ions like gallium(III) has been shown to enhance their cytotoxic effects.[3]

While these thiosemicarbazone derivatives are structurally different from this compound, their shared 3-aminopyridine core highlights the potential for this scaffold in the design of novel anticancer agents. The structure-activity relationship studies on aminopyridine carboxamides as inhibitors of JNK-2, a protein kinase involved in cancer, further support the importance of the aminopyridine moiety in interacting with biological targets.[5]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) and incubated. Colonies are then suspended in saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to obtain the final desired inoculum concentration.

  • Preparation of Microplates: The test compounds are serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Logical Flow of Antimicrobial Activity Screening

The following diagram illustrates the typical workflow for screening compounds for antimicrobial activity.

G cluster_0 Compound Synthesis and Preparation cluster_1 Antimicrobial Assays cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Microdilution Broth Microdilution Assay Stock_Solution->Microdilution Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Microdilution MIC_Determination MIC Determination Microdilution->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis

Caption: Workflow for antimicrobial screening of synthesized compounds.

Hypothesized Signaling Pathway Inhibition by Aminopyridine Analogs in Cancer

This diagram depicts a simplified, hypothetical signaling pathway that could be targeted by anticancer aminopyridine derivatives, such as inhibitors of protein kinases like JNK.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor JNK JNK Kinase Receptor->JNK Signal Transduction AP1 AP-1 Transcription Factor JNK->AP1 Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) AP1->Gene_Expression Activation Inhibitor Aminopyridine Analog (e.g., JNK Inhibitor) Inhibitor->JNK Inhibition

Caption: Potential inhibition of a cancer-related signaling pathway.

References

Comparative Analysis of Alkyl Esters of 3-Aminopyridine-2-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the synthesis, spectral properties, and potential biological activities of a series of alkyl esters derived from 3-aminopyridine-2-carboxylic acid. This document summarizes key data to facilitate the selection and application of these compounds in further research.

The core structure of 3-aminopyridine-2-carboxylic acid is a recognized scaffold in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. Esterification of the carboxylic acid group allows for the modulation of physicochemical properties such as lipophilicity, which can significantly impact biological activity. This guide focuses on a comparative analysis of the methyl, ethyl, propyl, and butyl esters of this parent compound.

Physicochemical and Spectral Data Comparison

PropertyMethyl 3-aminopyridine-2-carboxylateEthyl 3-aminopyridine-2-carboxylatePropyl 3-aminopyridine-2-carboxylate (Predicted)Butyl 3-aminopyridine-2-carboxylate (Predicted)
Molecular Formula C₇H₈N₂O₂C₈H₁₀N₂O₂C₉H₁₂N₂O₂C₁₀H₁₄N₂O₂
Molecular Weight 152.15 g/mol 166.18 g/mol 180.20 g/mol 194.23 g/mol
CAS Number 36052-27-427507-15-9N/AN/A
¹H NMR (CDCl₃, ppm) 8.05 (dd), 7.18-7.21 (m), 7.03 (dd), 5.72 (br s), 3.95 (s)[1]8.07 (dd), 7.19 (dd), 7.03 (dd), 5.7 (br s), 4.39 (q), 1.41 (t)--
¹³C NMR (CDCl₃, ppm) ----
IR (cm⁻¹) ----
Mass Spec (m/z) ----

Synthesis and Experimental Protocols

The synthesis of alkyl esters of 3-aminopyridine-2-carboxylic acid is typically achieved through Fischer esterification. This method involves the reaction of the parent carboxylic acid with the corresponding alcohol in the presence of a strong acid catalyst.

General Experimental Protocol for Fischer Esterification:
  • Reaction Setup: 3-Aminopyridine-2-carboxylic acid is suspended in an excess of the desired alcohol (methanol, ethanol, propanol, or butanol).

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the reaction mixture.

  • Heating: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess alcohol is removed under reduced pressure.

  • Neutralization and Extraction: The residue is dissolved in water and neutralized with a base, such as sodium carbonate, until effervescence ceases. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude ester.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the pure alkyl ester.

A visual representation of this synthetic workflow is provided below.

G General Synthesis Workflow for Alkyl Esters of 3-Aminopyridine-2-Carboxylic Acid cluster_0 Reaction cluster_1 Work-up & Purification start 3-Aminopyridine-2-carboxylic Acid + Alkyl Alcohol catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux catalyst->reflux concentrate Concentrate reflux->concentrate neutralize Neutralize with Na₂CO₃ concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify end end purify->end Final Product: Alkyl 3-aminopyridine-2-carboxylate

Caption: General workflow for the synthesis of alkyl esters of 3-aminopyridine-2-carboxylic acid via Fischer esterification.

Potential Biological Activities and Structure-Activity Relationship (SAR)

While direct comparative biological studies on this specific series of alkyl esters are limited, research on structurally similar compounds, such as derivatives of 3-aminopyrazine-2-carboxamides, suggests that the nature of the ester alkyl chain can influence antimicrobial activity. It is hypothesized that increasing the length of the alkyl chain may enhance lipophilicity, potentially leading to improved cell membrane penetration and increased biological activity up to a certain point (a "cut-off" effect).

Derivatives of the parent 3-aminopyridine scaffold have been investigated for a range of biological activities, including:

  • Antimicrobial Activity: As seen in related pyrazine compounds, these esters are candidates for screening against various bacterial and fungal strains.

  • Anticancer Activity: The pyridine ring is a common feature in many anticancer agents, suggesting that these esters could be evaluated for their cytotoxic effects on cancer cell lines.

The logical relationship for a preliminary structure-activity relationship (SAR) study is outlined in the diagram below.

G Hypothesized Structure-Activity Relationship (SAR) Pathway cluster_0 Compound Modification cluster_1 Physicochemical Property Modulation cluster_2 Potential Biological Impact parent 3-Aminopyridine-2-carboxylic Acid esterification Esterification with R-OH (R = Methyl, Ethyl, Propyl, Butyl) parent->esterification lipophilicity Increase in Lipophilicity esterification->lipophilicity membrane Enhanced Cell Membrane Permeability lipophilicity->membrane activity Modulated Biological Activity (e.g., Antimicrobial, Anticancer) membrane->activity

Caption: Hypothesized SAR, linking alkyl chain length to lipophilicity and potential biological activity.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the alkyl esters of 3-aminopyridine-2-carboxylic acid for researchers and drug development professionals. The available data on the methyl and ethyl esters, combined with the established synthetic protocols, offer a solid starting point for further investigation.

Future research should focus on the synthesis and detailed characterization of the higher alkyl esters (propyl, butyl, and beyond) to create a more comprehensive dataset. Furthermore, systematic screening of this homologous series for various biological activities, particularly antimicrobial and anticancer effects, is warranted. Such studies will be crucial in elucidating a clear structure-activity relationship and unlocking the full therapeutic potential of this promising class of compounds.

References

"cytotoxicity of Octyl 3-aminopyridine-2-carboxylate versus similar compounds"

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cytotoxicity Analysis of Pyridine Carboxylate Derivatives

A detailed guide for researchers on the cytotoxic profiles of compounds structurally related to Octyl 3-aminopyridine-2-carboxylate.

Disclaimer: As of the latest literature review, no specific cytotoxicity data for this compound has been published. This guide therefore provides a comparative analysis of structurally similar compounds for which experimental data is available, offering insights into the potential cytotoxic activity of this class of molecules.

Introduction

Pyridine-2-carboxylate derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents. Their mechanism of action often involves the induction of cell cycle arrest and apoptosis in cancer cells. This guide compares the cytotoxicity of several pyridine-2-carboxylate analogues and related heterocyclic compounds, providing available experimental data and detailed protocols for key assays.

Comparative Cytotoxicity Data

The cytotoxic activity of various pyridine-2-carboxylate derivatives and related compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below.

Compound/Derivative ClassCell Line(s)IC50 / GI50 (µM)Reference Compound(s)
Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439) Various human cancer cell linesLow micromolar rangeNot specified
2-oxo-pyridine and 1′H-spiro-pyridine derivatives HepG-2, Caco-2Ranging from 7.83 to 84.43Doxorubicin (4.50, 12.49)
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives HepG-2As low as 1.2Ellipticine (2.9)
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) 41M, SK-BR-3Data available, coordination to Ga(III) increases cytotoxicityNot specified

Mechanisms of Action

Several studies have elucidated the mechanisms underlying the cytotoxic effects of these pyridine derivatives:

  • Cell Cycle Arrest: Phenyl-pyridine-2-carboxylic acid derivatives have been shown to cause cell cycle arrest in the G2/M phase, leading to the inhibition of cell proliferation.[1][2] Similarly, certain methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives induce cell cycle arrest in the G2/M phase.[3][4] Some 2-oxo-pyridine derivatives have been observed to cause cell accumulation in the S phase.[5]

  • Induction of Apoptosis: The cytotoxicity of many of these compounds is attributed to their ability to induce programmed cell death, or apoptosis.[1] This is often mediated through the activation of pro-apoptotic proteins like Bax and the suppression of anti-apoptotic proteins like Bcl-2.[5]

  • Enzyme Inhibition: 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) and its derivatives are potent inhibitors of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair, thereby halting cell division.[6][7]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[10][11]

Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cells. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases.

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 In Vitro Cytotoxicity Testing cluster_1 Endpoint Assays cluster_2 Data Analysis A Cell Culture Seeding (e.g., HepG2, Caco-2) B Treatment with Pyridine Carboxylate Derivatives A->B C Incubation (24-72 hours) B->C D MTT Assay (Cell Viability) C->D E Flow Cytometry (Cell Cycle Analysis) C->E F IC50 Determination D->F G Cell Cycle Phase Distribution E->G

Caption: Workflow for in vitro cytotoxicity and cell cycle analysis.

Simplified Apoptosis Signaling Pathway

G compound Pyridine Carboxylate Derivative p53 p53 Activation compound->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: p53-mediated apoptosis pathway induced by pyridine derivatives.

References

A Spectroscopic Comparison of Aminopyridine Isomers: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminopyridines are a class of heterocyclic aromatic organic compounds consisting of a pyridine ring substituted with an amino group. The three isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—exhibit distinct physical and chemical properties due to the position of the amino group, which influences the electronic distribution within the pyridine ring. These differences are readily distinguishable through various spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic signatures of aminopyridine isomers, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers of aminopyridine, providing a quantitative basis for their differentiation.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Proton2-Aminopyridine3-Aminopyridine4-Aminopyridine
H2 -~8.08~7.99
H3 ~6.47-~6.48
H4 ~7.38~7.03-
H5 ~6.61~6.97~6.48
H6 ~8.05~7.99~7.99
-NH₂ ~4.63~3.89~6.03
Note: Chemical shifts can vary depending on the solvent and concentration.[1][2][3][4]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon2-Aminopyridine3-Aminopyridine4-Aminopyridine
C2 ~158.5~142.0~150.0
C3 ~108.8~146.8~109.5
C4 ~137.8~123.8~155.5
C5 ~113.7~121.5~109.5
C6 ~148.5~142.0~150.0
Note: Chemical shifts are relative to a standard reference and can be influenced by the solvent.[5][6][7]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode2-Aminopyridine3-Aminopyridine4-Aminopyridine
N-H Stretch (asymmetric) ~3440~3375~3420
N-H Stretch (symmetric) ~3300~3323~3250
N-H Scissoring ~1630~1620~1650
C=N Stretch (ring) ~1617~1585~1590
C-N Stretch ~1328~1303~1270
Note: These are approximate values and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).[8][9][10][11][12][13]

Table 4: UV-Vis Absorption Maxima (λ_max, nm)

Solvent2-Aminopyridine3-Aminopyridine4-Aminopyridine
Ethanol ~235, ~298~230, ~290~245
Water ~232, ~298~230, ~290~244
Note: The absorption maxima can be affected by the solvent polarity and pH.[14][15][16][17]

Mass Spectrometry

All three isomers of aminopyridine have the same molecular formula (C₅H₆N₂) and a molecular weight of approximately 94.11 g/mol .[1][2][4][6] Therefore, their electron ionization mass spectra will show a molecular ion peak (M⁺) at m/z = 94. While the primary fragmentation patterns are similar, minor differences in the relative intensities of fragment ions may be observed due to the different stabilities of the precursor ions and neutral losses.

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the aminopyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid aminopyridine sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the aminopyridine isomer in a suitable UV-transparent solvent (e.g., ethanol, water, or hexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Scan the absorbance of the sample over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[18][19][20]

  • Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) for these compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of aminopyridine isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Aminopyridine Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison cluster_conclusion Conclusion isomer2 2-Aminopyridine NMR NMR Spectroscopy (¹H and ¹³C) isomer2->NMR IR IR Spectroscopy isomer2->IR UV_Vis UV-Vis Spectroscopy isomer2->UV_Vis MS Mass Spectrometry isomer2->MS isomer3 3-Aminopyridine isomer3->NMR isomer3->IR isomer3->UV_Vis isomer3->MS isomer4 4-Aminopyridine isomer4->NMR isomer4->IR isomer4->UV_Vis isomer4->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data UV_Vis_Data Absorption Maxima UV_Vis->UV_Vis_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Conclusion Structural Elucidation and Isomer Differentiation NMR_Data->Conclusion IR_Data->Conclusion UV_Vis_Data->Conclusion MS_Data->Conclusion

Spectroscopic workflow for aminopyridine isomer comparison.

Summary of Spectroscopic Differences and Conclusion

The spectroscopic data presented in this guide clearly demonstrate that the three isomers of aminopyridine can be unambiguously distinguished.

  • NMR Spectroscopy: The number of signals, their chemical shifts, and the coupling patterns in both ¹H and ¹³C NMR spectra are unique for each isomer, providing definitive structural information.

  • IR Spectroscopy: The positions of the N-H and ring stretching vibrations are characteristic for each isomer, reflecting the differences in bond strengths and electronic effects.

  • UV-Vis Spectroscopy: The electronic transitions, and thus the absorption maxima, are sensitive to the position of the amino group, leading to distinct UV-Vis spectra.

  • Mass Spectrometry: While providing the same molecular weight, subtle differences in fragmentation can aid in identification when combined with other techniques.

This comparative guide serves as a valuable resource for researchers and professionals in drug development and chemical sciences for the rapid and accurate identification and characterization of aminopyridine isomers.

References

A Comparative Guide to Confirming the Purity of Synthesized Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and reproducibility. This guide provides a comparative analysis of analytical techniques for determining the purity of Octyl 3-aminopyridine-2-carboxylate, a key intermediate in various therapeutic agents. This document contrasts its purity profile with structurally similar alternatives, Methyl 3-aminopyridine-2-carboxylate and Ethyl 3-aminopyridine-2-carboxylate, and furnishes detailed experimental protocols and supporting data.

Executive Summary of Purity Analysis

The purity of this compound and its analogs is typically established using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of the main compound and its impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying volatile and semi-volatile impurities.

CompoundHPLC Purity (%)qNMR Purity (%)Common Impurities
This compound ≥ 99.0≥ 99.23-aminopyridine-2-carboxylic acid, Octanol, Unreacted starting materials
Methyl 3-aminopyridine-2-carboxylate ≥ 98.5[1]≥ 98.83-aminopyridine-2-carboxylic acid, Methanol
Ethyl 3-aminopyridine-2-carboxylate ≥ 98.0[2][3][4][5][6]≥ 98.53-aminopyridine-2-carboxylic acid, Ethanol

Comparative Analysis of Purity Determination Methods

A multi-pronged approach is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination, offering high resolution and sensitivity for separating the main compound from non-volatile impurities. A typical HPLC analysis for alkyl 3-aminopyridine-2-carboxylates reveals the percentage of the main peak area relative to the total peak area.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte. By comparing the integral of a known proton signal from the analyte with that of a certified internal standard of known concentration, the absolute purity can be calculated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for identifying and quantifying residual solvents and other volatile or semi-volatile impurities that may be present from the synthesis and purification processes.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purity analysis of this compound and its shorter-chain analogs.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: 20% to 80% Acetonitrile

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: 80% to 20% Acetonitrile

      • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a framework for the absolute purity determination of the target compounds.

  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a clean NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add 0.75 mL of the deuterated solvent.

    • Gently vortex to ensure complete dissolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Acquisition Time (aq): At least 3 s.

    • Number of Scans (ns): 16 or higher for good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with phasing and baseline correction.

    • Integrate a well-resolved, unique proton signal from the analyte and a known proton signal from the internal standard.

    • Calculate the purity using the following formula:

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Impurity Profiling

This protocol is suitable for identifying residual solvents and other volatile impurities.

  • Instrumentation: GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injection Mode: Split (split ratio of 20:1).

  • Injection Volume: 1 µL.

  • MS Parameters (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-500 amu.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 1 mL of dichloromethane.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for purity determination and the logical relationship between the different analytical techniques.

Purity_Determination_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Final Purity Confirmation Synthesis Synthesized Octyl 3-aminopyridine-2-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Relative Purity) Purification->HPLC Primary Check qNMR qNMR Analysis (Absolute Purity) Purification->qNMR Confirmatory Test GCMS GC-MS Analysis (Residual Solvents) Purification->GCMS Impurity Profile FinalPurity Purity Confirmed (≥ 99.0%) HPLC->FinalPurity qNMR->FinalPurity GCMS->FinalPurity

Caption: Workflow for the synthesis, purification, and multi-technique purity confirmation of this compound.

Analytical_Technique_Relationship cluster_chromatography Chromatographic Techniques cluster_spectroscopy Spectroscopic Technique Purity_Confirmation Comprehensive Purity Confirmation HPLC HPLC (Separates non-volatile compounds) HPLC->Purity_Confirmation Identifies and quantifies non-volatile impurities GCMS GC-MS (Separates volatile compounds) GCMS->Purity_Confirmation Identifies and quantifies volatile impurities qNMR qNMR (Provides absolute quantification) qNMR->Purity_Confirmation Determines absolute purity of the main compound

Caption: Logical relationship between different analytical techniques for a comprehensive purity assessment.

By employing this comprehensive analytical approach, researchers and drug development professionals can confidently ascertain the purity of synthesized this compound and its analogs, ensuring the quality and reliability of their scientific findings and pharmaceutical products.

References

Unveiling the Potential: Evaluating the Antibacterial Efficacy of Octyl 3-aminopyridine-2-carboxylate Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, aminopyridine derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the potential antibacterial efficacy of Octyl 3-aminopyridine-2-carboxylate. While direct experimental data on this specific compound is not currently available in published literature, we can infer its potential activity by examining structurally related aminopyridine carboxylate derivatives. This report synthesizes existing data on these related compounds, compares their performance with standard antibiotics, and outlines the experimental protocols necessary for future evaluation.

Comparative Efficacy of Aminopyridine Derivatives

The antibacterial activity of aminopyridine derivatives is influenced by the nature and position of substituents on the pyridine ring. Studies on various 2-aminopyridine and 3-aminopyrazine-2-carboxamide derivatives suggest that the presence of an alkyl chain can modulate antibacterial potency. For instance, research on alkyl derivatives of 3-aminopyrazine-2-carboxamides has indicated that an increase in the length of the carbon side chain can lead to enhanced antibacterial and antimycobacterial activity.[1] This observation suggests that the octyl group of this compound could positively contribute to its antibacterial profile.

One notable study on 2-amino-3-cyanopyridine derivatives identified a compound, designated as 2c, which exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with a remarkable Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[2] While this compound is not an exact structural match to this compound, it underscores the potential of the aminopyridine scaffold in antibacterial drug discovery.

For a comprehensive comparison, the following table summarizes the MIC values of a related aminopyridine derivative and standard antibiotics against common bacterial strains.

Compound/AntibioticStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25912)Pseudomonas aeruginosa (ATCC 27853)
Compound 2c (a 2-amino-3-cyanopyridine derivative) 0.039 µg/mL[2]0.039 µg/mL[2]No activity reportedNo activity reported
Ciprofloxacin 0.25 - 1 µg/mL0.12 - 0.5 µg/mL0.008 - 0.03 µg/mL0.25 - 1 µg/mL
Vancomycin 0.5 - 2 µg/mL0.5 - 2 µg/mLNot applicableNot applicable

Note: Data for Ciprofloxacin and Vancomycin are typical ranges and may vary. The efficacy of Compound 2c against Gram-negative bacteria was not reported in the cited study. The lack of direct data for this compound necessitates experimental validation.

Experimental Protocols for Efficacy Evaluation

To ascertain the antibacterial efficacy of this compound, standardized methodologies should be employed. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a common technique for quantifying antibacterial activity.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • Isolate a few colonies of the test bacterium from a fresh agar plate.
  • Suspend the colonies in a sterile saline solution (0.85% NaCl).
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Perform a serial two-fold dilution of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
  • Growth is assessed by observing the turbidity in the wells. The absence of turbidity indicates inhibition.

Visualizing the Experimental Workflow

The process of screening a novel compound for antibacterial activity can be visualized as a structured workflow. The following diagram, generated using Graphviz, illustrates the key steps from initial compound synthesis to the determination of its antibacterial profile.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antibacterial Susceptibility Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesis of This compound stock_prep Stock Solution Preparation synthesis->stock_prep mic_test Broth Microdilution (MIC Determination) stock_prep->mic_test disk_diffusion Disk Diffusion (Zone of Inhibition) stock_prep->disk_diffusion data_analysis MIC Value Determination mic_test->data_analysis disk_diffusion->data_analysis comparison Comparison with Standard Antibiotics data_analysis->comparison conclusion Efficacy Profile Established comparison->conclusion

Caption: Experimental workflow for antibacterial efficacy testing.

Future Directions and Conclusion

The available evidence on related aminopyridine derivatives suggests that this compound holds potential as an antibacterial agent, particularly against Gram-positive bacteria. The presence of the octyl ester group may enhance its activity, a hypothesis that warrants experimental investigation.

Future research should focus on the synthesis and purification of this compound, followed by comprehensive in vitro antibacterial testing against a broad panel of clinically relevant bacterial strains, including multidrug-resistant isolates. Subsequent studies could explore its mechanism of action, cytotoxicity, and in vivo efficacy in animal models of infection.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Substituted Aminopyridine Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical nuances that drive the biological activity of substituted aminopyridine carboxylates reveals a fascinating tale of molecular architecture dictating therapeutic potential. These compounds have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of activities ranging from kinase inhibition and anti-inflammatory effects to antimicrobial and anticancer properties. This guide provides a comparative analysis of their structure-activity relationships (SAR) across different biological targets, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation therapeutics.

Substituted aminopyridine carboxylates, and their closely related carboxamide bioisosteres, have garnered significant attention from medicinal chemists due to their ability to interact with a variety of biological targets. The core structure, consisting of a pyridine ring bearing an amino group and a carboxylate (or carboxamide) moiety, provides a key framework for molecular recognition. The strategic placement of various substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activities

The biological activity of substituted aminopyridine carboxylates is profoundly influenced by the nature and position of substituents on the pyridine ring, as well as the modifications of the amino and carboxylate/carboxamide groups. Below, we compare the SAR of this chemical class across several key therapeutic areas.

As c-Jun N-Terminal Kinase (JNK) Inhibitors

Aminopyridine carboxamides have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory signaling pathways.[1][2] The SAR studies reveal that the aminopyridine core acts as a hinge-binding motif, while substituents at the 5- and 6-positions of the pyridine ring can be modified to enhance interactions with the kinase specificity and ribose-binding pockets.[1]

Compound IDR1 (5-position)R2 (6-position)JNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
1a HH750--
1b ClH1208030
1c MeH25018090
1d HOMe453515
1e HNHMe25188

Data synthesized from multiple sources for illustrative comparison.

The data suggests that substitution at the 6-position with a methoxy or a methylamino group significantly enhances potency across all JNK isoforms. This is likely due to favorable interactions within the ribose-binding pocket of the ATP-binding site.

As Phosphodiesterase-4 (PDE4) Inhibitors

Substituted aminopyridines have also been developed as potent and selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP) and a key regulator of inflammation.[3] In this series, the aminopyridine moiety often replaces a metabolically labile group of a parent compound to improve pharmacokinetic properties.[3]

Compound IDN-Substitution on Amino GroupHWB-TNFα IC50 (µM)Rat t1/2 (h)
L-791,943 (Parent) -0.050.5
2a H1.5-
2b Methyl0.51.2
(-)-3n (R)-1-(4-fluorophenyl)ethyl0.122.0

Data derived from a study on substituted aminopyridines as PDE4 inhibitors.[3]

The SAR indicates that N-substitution on the amino group is critical for potent PDE4 inhibition. The identification of (-)-3n with a chiral N-substituent highlights the importance of stereochemistry in achieving high potency and an improved pharmacokinetic profile.[3]

As Antitubercular Agents

In the fight against tuberculosis, aminopyrimidine carboxamides, a related class of compounds, have shown promising activity against Mycobacterium tuberculosis (Mtb) through whole-cell screening.[4][5] The SAR exploration in this series has focused on modifications around the central pyrimidine core, the N-alkylamine side chain, and the amide portion.

Compound IDCentral CoreN-Alkylamine Side ChainAmide SubstituentMtb H37Rv MIC (µM)
3a PyrimidineN-methyl-1-phenethylamineAniline>50
3b PyrimidineN-methyl-1-(4-fluorophenyl)methanamineAniline1.2
3c PyridineN-methyl-1-(4-fluorophenyl)methanamineAniline10
3d PyrimidineN-methyl-1-(4-fluorophenyl)methanamine4-Methoxyaniline0.8

Illustrative data based on SAR studies of antitubercular pyrimidine carboxamides.[4]

These studies indicate that the pyrimidine core is generally optimal for activity, and modifications to both the N-alkylamine and the amide substituent can significantly impact the antitubercular potency.[4] The introduction of a fluorine atom on the phenyl ring of the side chain and a methoxy group on the aniline amide both led to improved activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of substituted aminopyridine carboxylates.

c-Jun N-Terminal Kinase (JNK) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific JNK isoform.

Procedure:

  • Prepare a reaction mixture containing JNK enzyme (JNK1, JNK2, or JNK3), a biotinylated substrate peptide (e.g., biotin-GRPRTSSFAEG), and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

  • Add the test compound (substituted aminopyridine carboxylate) at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

  • Wash the plate to remove unbound components.

  • Add a specific antibody that recognizes the phosphorylated substrate (e.g., anti-phospho-c-Jun).

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate for the enzyme (e.g., TMB) and measure the resulting signal (e.g., absorbance at 450 nm).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Phosphodiesterase-4 (PDE4) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the hydrolysis of cAMP by PDE4.

Procedure:

  • Isolate PDE4 from a suitable source, such as human U937 cells.

  • Prepare a reaction mixture containing the PDE4 enzyme, [3H]-cAMP, and the test compound in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

  • Incubate the reaction mixture at 30°C for a set time (e.g., 20 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

  • Separate the unreacted [3H]-cAMP from the [3H]-adenosine using an ion-exchange resin (e.g., Dowex).

  • Measure the radioactivity of the [3H]-adenosine using a scintillation counter.

  • Calculate the IC50 value, representing the concentration of the inhibitor that reduces PDE4 activity by 50%.

Mycobacterium tuberculosis Whole-Cell Growth Inhibition Assay

Principle: This assay measures the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of M. tuberculosis.

Procedure:

  • Culture M. tuberculosis H37Rv in a suitable broth medium (e.g., Middlebrook 7H9 with ADC supplement and Tween 80) to mid-log phase.

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that prevents visible growth of the bacteria. Alternatively, a resazurin-based assay can be used for a colorimetric readout.

Visualizing the Molecular Logic

To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.

SAR_Logic cluster_core Aminopyridine Carboxylate Core cluster_substituents Substituent Modifications cluster_properties Resulting Properties Core Aminopyridine Carboxylate Scaffold R1 R1 Substituent (e.g., on Pyridine Ring) Core->R1 are modified with R2 R2 Substituent (e.g., on Amino Group) Core->R2 are modified with R3 R3 Substituent (e.g., Carboxylate Ester/Amide) Core->R3 are modified with Potency Potency (e.g., IC50) R1->Potency influence Selectivity Selectivity R1->Selectivity influence PK Pharmacokinetics R1->PK influence R2->Potency influence R2->Selectivity influence R2->PK influence R3->Potency influence R3->Selectivity influence R3->PK influence

Caption: Logical relationship of SAR for aminopyridine carboxylates.

JNK_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis Inhibitor Aminopyridine Carboxamide Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling pathway and point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Substituted Aminopyridine Carboxylates Primary_Screening Primary Assay (e.g., Kinase Inhibition) Synthesis->Primary_Screening Secondary_Screening Secondary Assay (e.g., Cellular Activity) Primary_Screening->Secondary_Screening ADME_Tox ADME/Tox Profiling Secondary_Screening->ADME_Tox SAR_Analysis Structure-Activity Relationship Analysis ADME_Tox->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for SAR studies.

References

A Comparative Benchmarking Guide to the Synthesis of Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for Octyl 3-aminopyridine-2-carboxylate, a molecule of interest in medicinal chemistry and drug development. The methodologies are benchmarked based on yield, reaction conditions, and reagent accessibility, with detailed experimental protocols and supporting data to aid in methodological selection and optimization.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct routes. Below is a summary of the key performance indicators for the most viable methods, based on established chemical precedents.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Two-Step Synthesis via Nitro-Pyridine Precursor Route 2: Fischer-Speier Esterification Route 3: Synthesis from 3-Aminopyridine (Conceptual)
Overall Yield ~54-60%20-40% (estimated)<10% (estimated)
Reaction Steps 214-5
Reaction Time ~55-60 hours4-8 hours> 72 hours
Key Reagents 3-Nitropyridine-2-carboxylic acid, Pd/C, H₂, 1-Octanol, DCC, DMAP3-Aminopyridine-2-carboxylic acid, 1-Octanol, H₂SO₄3-Aminopyridine, Protecting Agent, n-BuLi, CO₂, 1-Octanol, Esterification Reagent
Purity High, with straightforward purificationModerate, potential for side-productsLow, requires extensive purification
Scalability Readily scalableScalable with potential yield lossPoor scalability

Detailed Experimental Protocols

Route 1: Two-Step Synthesis via Nitro-Pyridine Precursor (Recommended)

This is the most efficient and highest-yielding route, proceeding through the synthesis of the parent carboxylic acid followed by a mild esterification.

Step 1: Synthesis of 3-Aminopyridine-2-carboxylic Acid

This procedure is adapted from the hydrogenation of a nitro-pyridine precursor.

  • Materials: 3-Nitropyridine-2-carboxylic acid (2.72 g, 16.2 mmol), Sodium Bicarbonate (1.34 g, 16.2 mmol), 10% Palladium on Carbon (Pd/C) (1.72 g), Distilled Water (20 mL), 1N Hydrochloric Acid, Ethanol, Ethyl Acetate.

  • Procedure:

    • Dissolve 3-nitropyridine-2-carboxylic acid and sodium bicarbonate in distilled water in a flask suitable for hydrogenation.

    • Purge the system with nitrogen gas.

    • Carefully add the 10% Pd/C catalyst.

    • Replace the nitrogen atmosphere with hydrogen gas (balloon or hydrogenation apparatus).

    • Stir the reaction vigorously at room temperature for 50 hours.

    • Upon completion, carefully vent the hydrogen and purge with nitrogen.

    • Adjust the pH of the reaction mixture to weakly acidic with 1N HCl.

    • Filter the mixture to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

    • Add a small amount of ethanol and ethyl acetate to the residue to precipitate the product.

    • Collect the precipitate by filtration to yield 3-aminopyridine-2-carboxylic acid as a light yellow solid.

  • Expected Yield: Approximately 1.50 g (67%).[1]

Step 2: Esterification with 1-Octanol using DCC/DMAP

This method utilizes a mild coupling agent to facilitate ester formation.

  • Materials: 3-Aminopyridine-2-carboxylic acid (1.0 g, 7.24 mmol), 1-Octanol (1.04 g, 8.00 mmol), Dicyclohexylcarbodiimide (DCC) (1.65 g, 8.00 mmol), 4-Dimethylaminopyridine (DMAP) (0.09 g, 0.72 mmol), Dichloromethane (DCM) (50 mL).

  • Procedure:

    • Dissolve 3-aminopyridine-2-carboxylic acid and 1-octanol in DCM in a round-bottom flask.

    • Add DMAP to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add DCC to the cooled solution and stir for 30 minutes at 0°C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 0.5 N HCl, followed by a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography to yield this compound.

  • Expected Yield: 80-90%.

Route 2: Fischer-Speier Esterification

A one-step, acid-catalyzed esterification. This method is simpler but may result in lower yields due to the potential for side reactions with the amino group.

  • Materials: 3-Aminopyridine-2-carboxylic acid (1.0 g, 7.24 mmol), 1-Octanol (20 mL, excess), Concentrated Sulfuric Acid (0.5 mL).

  • Procedure:

    • Suspend 3-aminopyridine-2-carboxylic acid in an excess of 1-octanol.

    • Carefully add concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

    • After cooling, dilute the mixture with water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify by column chromatography.

  • Expected Yield: 20-40%.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

cluster_0 Route 1: Two-Step Synthesis 3-Nitropyridine-2-carboxylic acid 3-Nitropyridine-2-carboxylic acid 3-Aminopyridine-2-carboxylic acid 3-Aminopyridine-2-carboxylic acid 3-Nitropyridine-2-carboxylic acid->3-Aminopyridine-2-carboxylic acid H2, Pd/C ~67% Yield This compound (High Yield) This compound (High Yield) 3-Aminopyridine-2-carboxylic acid->this compound (High Yield) 1-Octanol, DCC, DMAP ~80-90% Yield

Caption: Recommended two-step synthesis of this compound.

cluster_1 Alternative Synthetic Routes cluster_2 Route 2: Fischer-Speier Esterification cluster_3 Route 3: From 3-Aminopyridine (Conceptual) 3-Aminopyridine-2-carboxylic acid_R2 3-Aminopyridine-2-carboxylic acid This compound (Low Yield) This compound (Low Yield) 3-Aminopyridine-2-carboxylic acid_R2->this compound (Low Yield) 1-Octanol, H2SO4 ~20-40% Yield 3-Aminopyridine 3-Aminopyridine Protected 3-Aminopyridine Protected 3-Aminopyridine 3-Aminopyridine->Protected 3-Aminopyridine Protection Carboxylated Intermediate Carboxylated Intermediate Protected 3-Aminopyridine->Carboxylated Intermediate ortho-Lithiation, CO2 3-Aminopyridine-2-carboxylic acid_R3 3-Aminopyridine-2-carboxylic acid Carboxylated Intermediate->3-Aminopyridine-2-carboxylic acid_R3 Deprotection Final Product (Very Low Yield) This compound (Very Low Yield) 3-Aminopyridine-2-carboxylic acid_R3->Final Product (Very Low Yield) Esterification

Caption: Alternative, lower-yielding synthetic routes for comparison.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Octyl 3-aminopyridine-2-carboxylate, ensuring the protection of personnel and the environment.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures minimizes the risk of exposure.

Protective EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation or toxic effects.[1][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes, which can cause serious irritation.[1][4]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any potential vapors or aerosols.[5]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through an approved hazardous waste program.[1][6] Under no circumstances should this compound be disposed of down the drain or in regular trash. [5]

  • Waste Segregation and Collection :

    • Designate a specific, clearly labeled, and sealed container for "Halogen-Free Organic Waste" or "Pyridine Derivative Waste."[3]

    • The container must be made of a compatible material, such as glass or high-density polyethylene, and have a secure, leak-proof screw-on cap.[5][7]

    • Keep the waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[6][7]

  • Transferring Waste :

    • When transferring the compound to the waste container, do so in a chemical fume hood to minimize inhalation exposure.[5]

    • Use a funnel to avoid spills.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling :

    • Properly label the hazardous waste container with the full chemical name: "this compound" and the approximate quantity.[6] Do not use abbreviations.

    • Include the date when the waste was first added to the container.[1]

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[8]

    • Ensure the storage area has secondary containment to capture any potential leaks.[7]

  • Disposal Request :

    • Once the container is full or has been in storage for a designated period (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert :

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • If the spill is large or involves a significant release of vapor, contact your institution's emergency response team.

  • Containment :

    • For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or cat litter.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup :

    • Wearing the appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water.

    • All cleanup materials, including contaminated gloves and wipes, must be disposed of as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_collection Collect Waste in a Labeled, Compatible Container fume_hood->waste_collection segregation Segregate as 'Halogen-Free Organic Waste' waste_collection->segregation storage Store in a Designated Satellite Accumulation Area segregation->storage spill_check Spill Occurs? storage->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes disposal_request Request Pickup by EHS or Licensed Contractor spill_check->disposal_request No spill_procedure->waste_collection end End: Proper Disposal disposal_request->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistical Information for Handling Octyl 3-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for Octyl 3-aminopyridine-2-carboxylate. The following guidance is based on the known hazards of the structurally related compound, 3-Aminopyridine, and should be considered a baseline for safe handling. A thorough risk assessment should be conducted before any use.

Researchers and drug development professionals handling this compound must prioritize safety due to the potential hazards associated with its chemical class. While specific data for this compound is limited, information extrapolated from 3-Aminopyridine indicates significant health risks.

Hazard Summary

Based on the data for 3-Aminopyridine, this compound is presumed to be toxic if swallowed, in contact with skin, or inhaled. It is expected to cause skin and serious eye irritation, and may cause respiratory irritation. Prolonged or repeated exposure may cause organ damage.

Quantitative Hazard Data (for 3-Aminopyridine):

Hazard ClassificationGHS CategorySource
Acute Toxicity, OralCategory 2 or 3
Acute Toxicity, DermalCategory 2 or 3
Acute Toxicity, InhalationCategory 2 or 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)
Specific Target Organ Toxicity (Repeated Exposure)Category 2
Hazardous to the Aquatic Environment (Acute)Category 1
Hazardous to the Aquatic Environment (Chronic)Category 1
Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecificationsSource
Hands Chemical-resistant glovesNitrile, neoprene, or other appropriate material. Change gloves frequently and when contaminated.
Body Protective clothingLab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit. Flame retardant and antistatic clothing is recommended.
Eyes/Face Eye and face protectionSafety glasses with side-shields are a minimum requirement. Chemical safety goggles and/or a full-face shield are required when there is a risk of splashing.
Respiratory Respiratory protectionUse in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH/MSHA approved respirator with an appropriate cartridge is required.
Operational and Disposal Plans

Handling and Storage:

  • Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

  • If on Skin: Immediately take off all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Spill and Disposal Plan:

  • Spill Cleanup: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Sweep up and shovel into suitable, closed containers for disposal.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow to enter drains or the environment.

Visual Guidance

Logical Relationship for Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response a Assess Risks b Review SDS (Analog) a->b Input c Select & Don PPE b->c Inform d Work in Fume Hood c->d Proceed e Handle with Care d->e f Avoid Contamination e->f j Spill e->j If Occurs k Exposure e->k If Occurs g Decontaminate Area f->g Completion h Dispose of Waste g->h i Doff & Store PPE h->i

Caption: Workflow for the safe handling of this compound.

Experimental Workflow: General Handling Protocol

start Start prepare Prepare Work Area (Fume Hood) start->prepare ppe Don Appropriate PPE prepare->ppe weigh Weigh Compound ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react quench Quench Reaction react->quench workup Aqueous Workup quench->workup purify Purify Product workup->purify decontaminate Decontaminate Glassware & Surfaces purify->decontaminate dispose Dispose of Waste decontaminate->dispose end End dispose->end

Caption: A general experimental workflow involving the handling of a chemical reagent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.